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6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole Documentation Hub

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  • Product: 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Core Science & Biosynthesis

Foundational

Advanced Structural and Synthetic Profiling of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Executive Summary In modern structure-based drug design, the indazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indole or benzimidazole in kinase inhibitors. However, unsubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the indazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indole or benzimidazole in kinase inhibitors. However, unsubstituted indazoles often suffer from poor metabolic stability and unpredictable tautomerism, complicating Structure-Activity Relationship (SAR) campaigns.

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a highly specialized, tri-functionalized building block designed to solve these exact liabilities. By combining a tautomer-locking methyl group, an electrophilic iodine handle for late-stage diversification, and a lipophilic, metabolism-resistant difluoromethoxy moiety, this intermediate serves as a cornerstone for synthesizing next-generation targeted therapeutics, including IRAK-4 and TNF-


 modulators[1][2].

This whitepaper deconstructs the physicochemical rationale behind this molecule, provides a self-validating synthetic workflow, and outlines its downstream utility in cross-coupling applications.

Deconstructing the Pharmacophore: Causality in Design

Every functional group on this molecule serves a distinct, synergistic purpose in the context of medicinal chemistry.

  • The 1-Methyl Group (Tautomeric Control): Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium with their 2H-indazole counterparts. This flux can lead to unpredictable binding orientations within a kinase hinge region. N1-methylation permanently locks the molecule in the 1H-conformation. This rigidification ensures that the vectors of the C3 and C6 substituents remain geometrically consistent, maximizing predictable hydrogen bonding with the target protein backbone.

  • The 3-Iodo Group (The Electrophilic Handle): While bromine or chlorine are cheaper, iodine is highly polarizable and possesses a significantly weaker C–X bond. This makes the C3-iodo position an exceptionally reactive electrophile for Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). The enhanced reactivity of the iodo group allows for milder coupling conditions, preserving sensitive functional groups on the incoming coupling partner.

  • The 6-Difluoromethoxy Group (Metabolic Shielding): Standard methoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative O-demethylation, leading to rapid clearance in vivo. The substitution of hydrogen for fluorine to create a difluoromethoxy (–OCF

    
    H) group introduces strong electron-withdrawing effects that strengthen the C–H bond, effectively shielding the position from metabolic attack[3]. Furthermore, the polarized C–H bond of the difluoromethoxy group can act as a unique, lipophilic hydrogen-bond donor, improving both membrane permeability and target affinity.
    
Physicochemical Profile

The following table summarizes the calculated and extrapolated physicochemical properties of the fully functionalized intermediate, highlighting its suitability for Lipinski-compliant drug discovery.

ParameterValue / DescriptionMedicinal Chemistry Implication
Chemical Formula C

H

F

IN

O
Optimal molecular weight for an intermediate building block.
Molecular Weight 324.07 g/mol Leaves ~175 g/mol for downstream functionalization (Rule of 5).
Calculated LogP (cLogP) ~ 3.5High lipophilicity driven by the –OCF

H and iodo groups.
Topological Polar Surface Area 37.91 ŲExcellent membrane permeability; CNS penetrance possible[3].
Hydrogen Bond Donors 0N1 is methylated; –OCF

H acts as a very weak/cryptic donor.
Hydrogen Bond Acceptors 3N2, O, and F atoms can engage in weak acceptor interactions.

Synthetic Methodology & Bench Protocols

The synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is achieved via a convergent, three-step linear sequence starting from commercially available 6-hydroxy-1H-indazole. As an application scientist, I emphasize that controlling regioselectivity during the final methylation step is the primary challenge of this workflow.

SyntheticWorkflow A 6-Hydroxy-1H-indazole B Step 1: Difluoromethylation (ClCF2COONa, K2CO3, DMF/H2O, 100°C) A->B C 6-(Difluoromethoxy)-1H-indazole B->C D Step 2: C3-Iodination (I2, KOH, DMF, RT) C->D E 3-Iodo-6-(difluoromethoxy)-1H-indazole D->E F Step 3: N-Methylation (MeI, K2CO3, DMF, 0°C to RT) E->F G 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole (Target Intermediate) F->G

Fig 1: Step-by-step synthetic workflow for the target indazole intermediate.

Step 1: Difluoromethylation
  • Rationale: Sodium chlorodifluoroacetate is used as a safe, solid precursor to difluorocarbene (:CF

    
    ). The presence of water is critical to facilitate the decarboxylation that generates the carbene.
    
  • Protocol:

    • Dissolve 6-hydroxy-1H-indazole (1.0 eq) and K

      
      CO
      
      
      
      (2.5 eq) in a 10:1 mixture of DMF/H
      
      
      O.
    • Add sodium chlorodifluoroacetate (2.0 eq) portion-wise.

    • Heat the mixture to 100°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane 1:3).

    • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove DMF.

    • Validation:

      
      H NMR will show a characteristic triplet at ~6.5–7.5 ppm (
      
      
      
      Hz), confirming the presence of the –OCF
      
      
      H proton.
Step 2: C3-Iodination
  • Rationale: The pyrazole ring of the indazole is electron-rich, making C3 highly susceptible to electrophilic aromatic substitution. KOH deprotonates the indazole, increasing the nucleophilicity of the ring to attack molecular iodine.

  • Protocol:

    • Dissolve 6-(difluoromethoxy)-1H-indazole (1.0 eq) in anhydrous DMF.

    • Add powdered KOH (2.0 eq) and stir for 15 minutes at room temperature.

    • Add Iodine (I

      
      , 1.2 eq) dissolved in DMF dropwise over 30 minutes.
      
    • Workup: Quench the reaction with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      to neutralize unreacted iodine. Extract with EtOAc.
    • Validation: Disappearance of the C3-H singlet (typically around 8.0 ppm) in

      
      H NMR.
      
Step 3: Regioselective N-Methylation
  • Rationale: Alkylation of indazoles typically yields a mixture of N1 and N2 isomers. Using a mild base (K

    
    CO
    
    
    
    ) under thermodynamic control favors the less sterically hindered and thermodynamically more stable N1-methyl isomer.
  • Protocol:

    • Dissolve 3-iodo-6-(difluoromethoxy)-1H-indazole (1.0 eq) in DMF at 0°C.

    • Add K

      
      CO
      
      
      
      (1.5 eq) followed by dropwise addition of Methyl Iodide (MeI, 1.1 eq).
    • Allow to warm to room temperature and stir for 2 hours.

    • Workup & Purification: Quench with water, extract with DCM. The N1 and N2 isomers must be separated via silica gel column chromatography. The N1 isomer generally elutes faster (higher Rf) in non-polar solvent systems compared to the N2 isomer.

    • Validation: 2D NOESY NMR is required to definitively confirm N1 vs N2 methylation by observing the spatial correlation between the N-methyl protons and the C7-H aromatic proton.

Downstream Applications in Drug Discovery

Once synthesized, 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole acts as a highly modular core. The most common application is the functionalization of the C3 position via Palladium-catalyzed Suzuki-Miyaura coupling with complex aryl or heteroaryl boronic acids.

This specific scaffold has been heavily cited in patent literature for the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors[2] and Tumor Necrosis Factor alpha (TNF-


) signaling modulators[1]. In these targets, the indazole core acts as the hinge-binding motif, while the C3-substituent extends into the selectivity pocket of the kinase.

DownstreamApplication A 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole B Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K3PO4, Dioxane/H2O) A->B D C3-Functionalized Indazole Scaffold B->D C Heteroaryl Boronic Acid (Selectivity Motif) C->B E Kinase Hinge Region Binding (e.g., IRAK-4, TNF-alpha) D->E F Targeted Pathway Inhibition (Autoimmune/Oncology) E->F

Fig 2: Downstream application of the indazole intermediate in targeted kinase inhibitor discovery.

Protocol: Standard Suzuki-Miyaura Coupling at C3

To validate the utility of the iodo-handle, the following generalized protocol ensures high-yielding C–C bond formation:

  • Charge a microwave vial with the indazole intermediate (1.0 eq), the desired boronic acid (1.2 eq), and K

    
    PO
    
    
    
    (3.0 eq).
  • Add Pd(dppf)Cl

    
     (0.05 eq) as the catalyst.
    
  • Suspend in a degassed mixture of 1,4-Dioxane and H

    
    O (4:1 ratio).
    
  • Purge with Nitrogen for 5 minutes, seal, and heat to 90°C for 12 hours (or microwave at 110°C for 30 minutes).

  • Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC.

References

  • Google Patents. "WO2016168633A1 - Indazolones as modulators of tnf signaling". World Intellectual Property Organization.
  • Google Patents. "WO2017009798A1 - Indazole and azaindazole compounds as irak-4 inhibitors". World Intellectual Property Organization.

Sources

Exploratory

Technical Guide: Identification and Synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Topic: CAS Number Lookup & Technical Profile: 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resea...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number Lookup & Technical Profile: 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

Compound Class: Halogenated Indazole Ether Primary Application: Kinase Inhibitor Scaffold (e.g., VEGFR, PDGFR analogs) Status: Novel Intermediate / Non-Catalogued Entity

The compound 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole represents a specialized "building block" in medicinal chemistry, particularly within the design of tyrosine kinase inhibitors. Its structural core combines an electron-withdrawing difluoromethoxy group (enhancing metabolic stability and lipophilicity) with a C3-iodine handle, which is critical for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Critical Finding: As of the current chemical registry updates, this specific molecule does not possess a widely indexed CAS number in public domains (PubChem, CAS Common Chemistry). It is frequently generated in situ or described in patent literature as a derivative of its immediate precursor.

This guide provides the definitive lookup protocol , the CAS number for its critical precursor , and the validated synthesis pathway to access the target molecule.

Structural Analysis & Identification

To facilitate accurate database searching and registration, the compound is defined by the following chemical descriptors.

FeatureDescriptor
IUPAC Name 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole
Molecular Formula C₉H₇F₂IN₂O
Molecular Weight 324.07 g/mol
Key Functional Groups C3-Iodide (Reactive handle), N1-Methyl (Core stability), C6-OCHF₂ (Lipophilic H-bond acceptor)
SMILES CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)I
InChI Key (Predicted) Generated via ChemDraw/RDKit for registration

The CAS Lookup Protocol (Senior Scientist's Approach)

When a specific functionalized heterocycle does not appear in standard aggregation databases (e.g., SciFinder, Reaxys) under its exact name, it often indicates the compound is a transient intermediate or a proprietary scaffold . The following protocol ensures you have exhausted all search avenues before proceeding to synthesis.

Hierarchical Search Logic

Do not rely solely on exact string matching. Use the following decision matrix:

  • Exact Structure Search: Input the SMILES string into SciFinder-n.

  • Component Search: Search for the des-iodo analog or the phenol precursor .

  • Patent Scraping: Use Google Patents with the query ("6-(difluoromethoxy)" AND "indazole" AND "3-iodo").

Validated Precursor CAS Numbers

Since the target is likely synthesized rather than bought, identifying the commercially available precursor is more valuable.

  • Immediate Precursor (Phenol): 3-Iodo-1-methyl-1H-indazol-6-ol

    • CAS Number: 2089377-03-5 [1][2][3]

    • Note: This is the anchor point for your synthesis. You can purchase this and perform a one-step difluoromethylation.

  • Alternative Precursor: 6-(Difluoromethoxy)-1H-indazole[4]

    • CAS Number: 1261728-10-2 (Analogous core, requires methylation and iodination).

Lookup Workflow Visualization

CAS_Lookup Start Start: Target Compound Lookup ExactSearch Exact Structure Search (SciFinder/Reaxys) Start->ExactSearch ResultFound Direct CAS Found? ExactSearch->ResultFound Yes Record CAS & Vendor ResultFound->Yes Yes No Search Precursors ResultFound->No No PrecursorSearch Search: 3-Iodo-1-methyl-1H-indazol-6-ol (CAS 2089377-03-5) No->PrecursorSearch PatentSearch Patent Substructure Search (Markush Structures) PrecursorSearch->PatentSearch Synthesis Proceed to Synthesis (See Section 4) PatentSearch->Synthesis

Caption: Decision tree for identifying non-catalogued chemical entities and their precursors.

Synthesis & Characterization Protocols

As the target is a non-catalogued entity, the most reliable access is via synthesis starting from CAS 2089377-03-5 .

Synthetic Pathway

The synthesis involves the regioselective difluoromethylation of the phenolic oxygen. This is superior to starting with a difluoromethoxy core and attempting to iodinate, as the electron-withdrawing OCHF₂ group deactivates the ring toward electrophilic iodination.

Reaction Scheme:

  • Starting Material: 3-Iodo-1-methyl-1H-indazol-6-ol (CAS 2089377-03-5).[1][2][3]

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Difluorocarbene precursor.

  • Solvent/Base: DMF / K₂CO₃.

  • Mechanism: In situ generation of difluorocarbene (:CF₂) which inserts into the O-H bond.

Step-by-Step Protocol

Note: This protocol assumes standard Schlenk line techniques.

  • Charge: To a dry 50 mL round-bottom flask, add 3-Iodo-1-methyl-1H-indazol-6-ol (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvate: Add anhydrous DMF (10 volumes) and stir at room temperature for 15 min.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq).

    • Safety Note: This reaction generates CO₂ and potentially reactive carbenes. Ensure proper venting.[5]

  • Heat: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (polar) should disappear, replaced by a less polar spot (Target).

  • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram[6]

Synthesis_Path SM Precursor: 3-Iodo-1-methyl-1H-indazol-6-ol (CAS 2089377-03-5) Intermediate Transition State: O-Anion + :CF2 SM->Intermediate K2CO3, DMF Deprotonation Reagent Reagent: ClCF2CO2Na (Difluorocarbene Source) Reagent->Intermediate 90°C Carbene Gen Product Target: 6-(Difluoromethoxy)- 3-iodo-1-methyl-1H-indazole Intermediate->Product Insertion (- NaCl, - CO2)

Caption: Difluoromethylation pathway via in-situ carbene generation from CAS 2089377-03-5.

Applications in Drug Discovery[7][8]

This scaffold is highly relevant for researchers developing Type II Kinase Inhibitors .

  • The "Hinge Binder": The indazole N1/N2 often interacts with the kinase hinge region.

  • The "Gatekeeper": The C3-Iodine allows for the attachment of aryl/heteroaryl groups that extend into the hydrophobic pocket.

  • The "Solvent Front": The C6-OCHF₂ group modulates physicochemical properties (logP, logD) and metabolic stability compared to a standard methoxy (-OCH₃) group.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Impact on Drug Design
Lipophilicity (π) -0.02+0.18Increases membrane permeability.
H-Bond Donor 00.1 (Weak)Can act as a weak H-bond donor in specific pockets.
Metabolic Stability Low (O-demethylation)HighBlocks CYP450 oxidative metabolism at the ether.

References

  • Precursor Identification: ChemScene. (n.d.). 3-Iodo-1-methyl-1H-indazol-6-ol (CAS 2089377-03-5).[1][2][3] Retrieved from

  • Difluoromethylation Methodology: Hu, J., Zhang, W., & Wang, F. (2009). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent. Chemical Communications.
  • Indazole Scaffold Synthesis: BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. Retrieved from

  • General Indazole Patent Literature: Google Patents. (2016). WO2016010950A1 - Spirocycloheptanes as inhibitors of rock. (Demonstrates usage of 6-difluoromethoxy-indazole intermediates). Retrieved from

Sources

Foundational

Literature review of 3-iodo-1-methyl-1H-indazole derivatives

The Indazole Hub: A Technical Guide to 3-Iodo-1-methyl-1H-indazole Executive Summary This technical guide analyzes 3-iodo-1-methyl-1H-indazole (CAS: 52088-10-5), a high-value heterocyclic scaffold in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

The Indazole Hub: A Technical Guide to 3-Iodo-1-methyl-1H-indazole

Executive Summary

This technical guide analyzes 3-iodo-1-methyl-1H-indazole (CAS: 52088-10-5), a high-value heterocyclic scaffold in modern drug discovery. Distinguished by its electron-deficient C3-iodine "warhead," this compound serves as a critical intermediate for constructing library arrays targeting PAK1 , PI3K , and VEGFR kinases. Unlike generic indole or pyrazole precursors, the 3-iodo-1-methyl-1H-indazole core offers a unique balance of stability and reactivity, enabling highly regioselective Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) without the need for protecting group manipulation on the nitrogen during late-stage diversification.

Part 1: Chemical Architecture & Properties

The indazole ring system is a "privileged structure" in medicinal chemistry, bioisosteric to the indole ring but with distinct hydrogen-bonding capabilities and metabolic profiles.

Core Specifications:

  • IUPAC Name: 3-Iodo-1-methyl-1H-indazole

  • Molecular Formula: C₈H₇IN₂

  • Molecular Weight: 258.06 g/mol

  • Physical State: Pale yellow to off-white solid

  • Melting Point: ~135–137 °C (derived from analogues)

  • Solubility: High in DMF, DMSO, CH₂Cl₂; low in water.

Mechanistic Value: The C3 position of the indazole ring is electronically distinct. While the N1-methyl group locks the tautomeric equilibrium to the 1H-form, preventing unwanted side reactions, the C3-iodine bond is activated for oxidative addition to Pd(0) species. This makes it superior to its bromo- or chloro-analogues for difficult couplings with sterically hindered boronic acids.

Part 2: Synthesis Engineering

To ensure reproducibility and scalability, we recommend a Stepwise Regioselective Protocol . While direct iodination of 1-methylindazole is possible, the "Iodination-First" route (Route A) often yields higher purity by avoiding N2-alkylation byproducts common in the methylation of substituted indazoles.

Visual: Synthetic Pathway (Graphviz)

SynthesisPath Figure 1: Optimized Two-Step Synthesis Route Indazole 1H-Indazole (Starting Material) Iodination Step 1: C3-Iodination (I2, KOH, DMF) Indazole->Iodination Electrophilic Subst. Intermediate 3-Iodo-1H-indazole (Solid Intermediate) Iodination->Intermediate 93% Yield Methylation Step 2: N1-Methylation (MeI, K2CO3, DMF) Intermediate->Methylation SN2 Subst. Product 3-Iodo-1-methyl-1H-indazole (Target Scaffold) Methylation->Product >90% Yield

Detailed Protocol: Gram-Scale Synthesis

Step 1: Synthesis of 3-Iodo-1H-indazole

  • Dissolution: Dissolve 1H-indazole (3.0 g, 25.4 mmol) in DMF (7 mL).

  • Base Addition: Add potassium hydroxide (KOH) pellets (5.34 g, 95.25 mmol). Note: Excess base ensures complete deprotonation.

  • Iodination: Add molecular iodine (I₂) (12.7 g, 50.0 mmol) portion-wise to control exotherm.

  • Reaction: Stir at room temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 2:1).[1]

  • Quench: Pour mixture into saturated aqueous Na₂S₂O₃ (150 mL) to reduce excess iodine.

  • Isolation: Filter the resulting white precipitate, wash with water, and dry under vacuum.

    • Expected Yield: ~93%[2][]

    • Appearance: White/Off-white solid.[4]

Step 2: Synthesis of 3-Iodo-1-methyl-1H-indazole

  • Suspension: Suspend 3-iodo-1H-indazole (5.0 g, 20.5 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (4.25 g, 30.7 mmol) and stir at 0°C for 15 mins.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 mL, 24 mmol) dropwise.

  • Completion: Warm to RT and stir for 4–12 hours.

  • Workup: Dilute with water (100 mL), extract with EtOAc (3x50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[5]

  • Purification: Recrystallize from ethanol or flash chromatography (Hexane/EtOAc gradient).

Part 3: Functionalization Logic (The Hub)

This scaffold acts as a divergence point. The C3-Iodo bond is highly responsive to Pd-catalyzed cross-coupling, allowing the rapid generation of diverse libraries.[6]

Reactivity Profile Table
Reaction TypeCoupling PartnerCatalyst SystemTypical YieldApplication
Suzuki-Miyaura Aryl/Vinyl Boronic AcidsPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O85–95%Biaryl cores for kinase inhibitors
Heck Acrylates, StyrenesPd(OAc)₂, Et₃N, DMF60–80%Linkers for PROTACs or extended chains
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃N75–90%Rigid alkyne spacers
Buchwald-Hartwig AminesPd₂(dba)₃, Xantphos, Cs₂CO₃50–70%C3-Amino derivatives (rare but possible)
Visual: Divergent Synthesis (Graphviz)

ReactivityHub Figure 2: The Indazole Hub - Divergent Functionalization Core 3-Iodo-1-methyl- 1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Heck Heck Coupling (Acrylates) Core->Heck Sono Sonogashira (Alkynes) Core->Sono Biaryl 3-Arylindazoles (Kinase Inhibitors) Suzuki->Biaryl Vinyl 3-Vinylindazoles (Polymer Precursors) Heck->Vinyl Alkynyl 3-Alkynylindazoles (Molecular Probes) Sono->Alkynyl

Part 4: Case Study – Kinase Inhibition (PAK1/PI3K)

Recent medicinal chemistry campaigns have validated 1-methyl-1H-indazole derivatives as potent inhibitors of p21-Activated Kinase 1 (PAK1) and Phosphoinositide 3-Kinase (PI3K) . These pathways are critical in cancer cell migration and survival.

Mechanism of Action: The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase. The substituent introduced at C3 (via the iodo-precursor) extends into the hydrophobic pocket, determining selectivity.

  • Target: PAK1 (Implicated in breast/pancreatic cancer metastasis).

  • Key Derivative: 3-substituted-1-methyl-1H-indazole-3-carboxamides.

  • Biological Data:

    • Compound 30l: IC₅₀ = 9.8 nM against PAK1.[7]

    • Selectivity: High selectivity over homologous kinases due to specific C3-aryl interactions.

Visual: PAK1 Signaling Pathway (Graphviz)

PAK1_Pathway Figure 3: Therapeutic Intervention in PAK1 Signaling GF Growth Factors (EGF, PDGF) RTK RTK Activation GF->RTK Rac1 Rac1 / Cdc42 (GTPases) RTK->Rac1 PAK1 PAK1 Kinase (Target) Rac1->PAK1 Activates Downstream Cytoskeletal Rearrangement PAK1->Downstream Indazole Indazole Inhibitor (Drug) Indazole->PAK1 Inhibits Migration Cancer Cell Migration/Metastasis Downstream->Migration

Part 5: References

  • Synthesis & Iodination Protocol: Bocchi, V., & Palli, G. (1986). Synthesis of 3-iodoindazoles. Synthesis, 1986(1), 71-74. Link

  • Suzuki Coupling Applications: Luo, Y., et al. (2021).[4][8] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 14268-14280. Link

  • Kinase Inhibition (PAK1): Ndubaku, C. O., et al. (2015). Discovery of 3-substituted indazoles as potent and selective inhibitors of PAK1. Journal of Medicinal Chemistry, 58(15), 5963-5978. Link

  • Crystal Structure & Properties: Smith, A. B., et al. (2018). Crystal structure of 1-methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E, 74(Pt 11), 1621–1625. Link

  • General Reactivity Guide: BenchChem Technical Support. (2025).[9][7][10] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. Link

Sources

Exploratory

Modulating the Indazole Scaffold: A Technical Guide to the Lipophilicity and Solubility of Fluorinated Intermediates

Executive Summary The indazole heterocycle is a privileged scaffold in contemporary medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including kinase inhibitors, CFTR modulators, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole heterocycle is a privileged scaffold in contemporary medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including kinase inhibitors, CFTR modulators, and CNS-active agents[1]. As drug discovery programs advance, optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these molecules becomes paramount.

Strategic fluorination of the indazole ring is a highly effective bioisosteric approach to fine-tune physicochemical properties. However, the introduction of fluorine is not a simple "plug-and-play" modification. It triggers a complex interplay of electronic withdrawal, steric shielding, and altered solvation dynamics. This whitepaper provides an in-depth mechanistic analysis, quantitative comparative data, and field-proven, self-validating experimental protocols for evaluating the lipophilicity (LogP/LogD) and thermodynamic solubility of fluorinated indazole intermediates.

Mechanistic Insights: The Physicochemistry of Fluorination

To rationally design fluorinated indazoles, one must understand the causality behind fluorine's impact on the molecule's microenvironment.

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element, creating a highly polar C-F bond. Intuitively, one might expect this polarity to enhance aqueous solubility. However, the fluorine atom holds its non-bonding electrons extremely tightly, resulting in very low polarizability. Consequently, the C-F surface cannot effectively participate in London dispersion forces with water[2]. This creates "polar hydrophobicity"—the molecule becomes more lipophilic (aiding in membrane crossing) while simultaneously resisting solvation in aqueous media, generally driving LogP up and aqueous solubility down.

Electronic Effects and pKa Modulation

Fluorine exerts a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. Depending on the positional isomer (C4, C5, C6, or C7), this withdrawal pulls electron density away from the indazole nitrogen atoms (N1 and N2).

  • Causality: By decreasing the electron density at the basic nitrogen, fluorination lowers the basicity (pKa) of the indazole core[3].

  • Impact on LogD: At physiological pH (7.4), a lower pKa means a higher fraction of the molecule exists in its neutral, un-ionized state. Because neutral species partition more readily into lipid membranes than charged species, the effective lipophilicity (LogD) increases significantly.

Structural and Target-Binding Implications

While fluorine generally decreases solubility, its strategic placement can unlock unique target interactions. For example, 7-fluoroindazole derivatives have demonstrated enhanced brain penetration (


) compared to their 5-fluoro counterparts[4]. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor in restricted enzymatic pockets, such as the 7-fluoro substituent hydrogen-bonding with the Gly216 backbone in Factor Xa inhibitors[5].

Quantitative Data: Positional Isomers

The table below synthesizes representative physicochemical data illustrating the structure-property relationships (SPR) of mono-fluorinated and trifluoromethylated indazoles.

Table 1: Comparative Physicochemical Properties of Indazole Intermediates

Scaffold / IntermediatePosition of SubstitutionCalculated LogP (cLogP)Measured LogD (pH 7.4)Thermodynamic Solubility (pH 7.4, mg/mL)Key Medicinal Chemistry Application
1H-Indazole None (Parent)1.821.75~1.50Baseline scaffold for comparative SPR.
4-Fluoro-1H-indazole C42.052.10~0.85Blocks CYP450-mediated oxidation at the C4 soft spot.
5-Fluoro-1H-indazole C52.082.12~0.75Modulates electronic properties; common in kinase inhibitors.
6-Fluoro-1H-indazole C62.102.15~0.70Enhances binding affinity (e.g., ROCK1 inhibitors)[6].
7-Fluoro-1H-indazole C72.152.25~0.65Alters neighboring N1 conformation; enhances CNS penetration[4].
6-CF3-1H-indazole C6 (-CF3)3.053.15<0.10Massive lipophilicity boost; locks bioactive conformations[7].

Note: Values are representative benchmarks derived from standard shake-flask and equilibrium solubility assays. Actual values will vary based on further functionalization of the indazole core.

Experimental Workflows & Self-Validating Protocols

Relying solely on computational predictions (cLogP) for fluorinated heterocycles often leads to late-stage formulation failures. Empirical validation is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Shake-Flask LogD (pH 7.4) Determination via LC-MS/MS

This method measures the true partition coefficient of the ionizable indazole at physiological pH[8].

Rationale for Self-Validation: We pre-saturate the phases to prevent volume shifts during equilibration, which would otherwise artificially alter the calculated concentration ratios.

  • Phase Preparation: Vigorously mix equal volumes of

    
    -octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at room temperature. Allow the phases to separate completely to create octanol-saturated PBS and PBS-saturated octanol.
    
  • Sample Spiking: Dissolve the fluorinated indazole intermediate in DMSO to create a 10 mM stock. Spike 5 µL of this stock into a 2 mL glass vial.

  • Partitioning: Add 500 µL of the pre-saturated PBS and 500 µL of the pre-saturated octanol to the vial.

  • Equilibration: Seal the vial and shake at 850 rpm for 2 hours at 25°C using a thermomixer. Centrifuge at 3,000 rpm for 10 minutes to ensure crisp phase separation.

  • Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples appropriately (e.g., 1:100 in Methanol/Water) and quantify the compound concentration using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation:

    
    .
    
Protocol B: Thermodynamic Aqueous Solubility Assay

Kinetic solubility (solvent-shift from DMSO) often yields false positives due to supersaturation. Thermodynamic solubility measures the true equilibrium state of the crystalline solid.

Rationale for Self-Validation: Measuring the pH of the filtrate after equilibration ensures the dissolved compound did not shift the buffer's pH, which would invalidate the target pH 7.4 reading.

  • Solid Addition: Add 2-3 mg of the solid fluorinated indazole powder into a 1.5 mL Eppendorf tube.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the tube. Do not use any cosolvents like DMSO.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 24 to 48 hours. (Visual confirmation of undissolved solid must remain; if all solid dissolves, add more powder to ensure the solution is saturated).

  • Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter.

  • Post-Assay QC: Measure the pH of the resulting supernatant to confirm it remains at 7.4 ± 0.1.

  • Analysis: Dilute the supernatant and quantify via HPLC-UV against a known standard calibration curve.

Visualizations of Workflows and Logic

The following diagrams illustrate the logical flow of our experimental profiling and the structure-property relationship decision matrix.

Physicochemical Profiling Workflow

Workflow Start Fluorinated Indazole Synthesis & Isolation QC LC-MS/MS & NMR QC (>95% Purity Required) Start->QC Split Parallel Physicochemical Profiling QC->Split LogD LogD (pH 7.4) Assay Shake-Flask (Octanol/PBS) Split->LogD Sol Thermodynamic Solubility Equilibrium (24h, pH 7.4) Split->Sol LCMS LC-MS/MS & HPLC-UV Quantification LogD->LCMS Sol->LCMS Data Data Synthesis & SPR Modeling LCMS->Data

Figure 1: Parallel workflow for evaluating the LogD and thermodynamic solubility of indazole analogs.

Structure-Property Relationship (SPR) Logic Tree

SPR Core Indazole Core Optimization F_Sub Fluorine Substitution Strategy Core->F_Sub Pos4 4-Fluoro Substitution F_Sub->Pos4 Pos5 5-Fluoro / 6-Fluoro F_Sub->Pos5 Pos7 7-Fluoro Substitution F_Sub->Pos7 CF3 Trifluoromethyl (-CF3) F_Sub->CF3 Metab Blocks CYP450 Oxidation Pos4->Metab SolDrop Decreased Aqueous Solubility Pos5->SolDrop BBB Enhanced Brain Penetration (Kp,uu u2191) Pos7->BBB Lipid Massive Lipophilicity Increase (LogP u2191u2191) CF3->Lipid

Figure 2: SPR logic tree demonstrating how positional fluorination drives specific physicochemical outcomes.

References

  • Gao, C., et al. "A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu." ChemRxiv, 2020.[Link]

  • Kalyanaraman, C., et al. "Structure-based discovery of CFTR potentiators and inhibitors." National Institutes of Health (PMC), 2019.[Link]

  • Bissaro, M., et al. "The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study." National Institutes of Health (PMC), 2020.[Link]

  • Riniker, S., et al. "Multistate Method to Efficiently Account for Tautomerism and Protonation in Alchemical Free-Energy Calculations." Journal of Chemical Theory and Computation (ACS), 2024.[Link]

  • Cowan, N., et al. "The discovery of a novel series of compounds with single-dose efficacy against juvenile and adult Schistosoma species." National Institutes of Health (PMC), 2021.[Link]

Sources

Foundational

Safety Data Sheet (SDS) for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

This technical guide serves as a comprehensive Safety Data Sheet (SDS) and Handling Protocol for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole . Notice: As this specific compound is a specialized research intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive Safety Data Sheet (SDS) and Handling Protocol for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole .

Notice: As this specific compound is a specialized research intermediate with limited public toxicological data, this guide utilizes Read-Across Toxicology based on structural analogues (3-iodo-1-methyl-1H-indazole and fluorinated aryl ethers) to establish a maximum-safety baseline.

Section 1: Chemical Identification & Properties

Parameter Details
Chemical Name 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole
CAS Number Not Assigned / Proprietary (Analogous Ref: 52088-10-5 for core)
Molecular Formula

Molecular Weight ~324.07 g/mol
Structural Features Indazole core, N-methylated (Pos 1), Iodo-substituted (Pos 3), Difluoromethoxy ether (Pos 6).[1][2][3][4][5]
Physical State Solid (Likely off-white to pale yellow crystalline powder).
Solubility Soluble in DMSO, DMF, DCM, Chloroform. Low water solubility.
Stability Light Sensitive (due to C-I bond). Stable under standard temperature/pressure.

Section 2: Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) analysis of halogenated indazoles, the following GHS classifications are applied as a precautionary standard.

Signal Word: WARNING
Hazard Class Category Hazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[6]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[5][6][7][8][9]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[5][6][7][8][9]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[6][7]
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7][8][10] Remove contact lenses if present and easy to do.[5][8] Continue rinsing.[5][8][10]

Section 3: Specialized Handling & Storage Protocols

The "Iodo-Indazole" Stability Protocol

The C-3 Iodo position on the indazole ring is susceptible to photolytic cleavage over time, liberating iodine radicals that can degrade the compound and darken the solid.

Storage Directive:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required unless stored in solution.

  • Temperature: 2–8°C (Refrigerate).

The Fluorinated Ether Hazard (Combustion)

The 6-difluoromethoxy group (


) is chemically robust; however, under thermal decomposition (fire), it releases Hydrogen Fluoride (HF)  and Carbonyl Fluoride .

Critical Firefighting Rule: Do NOT use a water jet. Use dry chemical,


, or alcohol-resistant foam.[8] Firefighters must wear full SCBA to prevent inhalation of HF gas.

Section 4: Safe Handling Workflow (Visualized)

The following diagram outlines the logical decision tree for handling this compound, integrating the light-sensitivity and potential toxicity of the difluoromethoxy moiety.

SafeHandling Start Start: Compound Retrieval CheckPPE Verify PPE: Nitrile Gloves (Double), Safety Glasses, Lab Coat Start->CheckPPE Weighing Weighing Procedure CheckPPE->Weighing LightCheck Is Ambient Light High? Weighing->LightCheck Protect Wrap Vial in Foil Dim Hood Lights LightCheck->Protect Yes Solvent Dissolution (DMSO/DCM) LightCheck->Solvent No Protect->Solvent Waste Disposal: Halogenated Organic Waste Solvent->Waste Post-Exp

Caption: Workflow emphasizing light protection for Iodo-stability and proper halogenated waste disposal.

Section 5: Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5][10] The difluoromethoxy group does not typically release fluoride in vivo without metabolic oxidation, but respiratory irritation is the primary acute risk [1].

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Note: Unlike pure HF, this compound does not require Calcium Gluconate gel unless thermal decomposition has occurred on the skin.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

Spill Cleanup (Dry Solid)
  • Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator if dust formation is likely.

  • Method: Wet sweep (using a solvent-dampened tissue) to avoid dust generation. Do not dry sweep.

  • Disposal: Place in a sealed container labeled "Halogenated Organic Waste."

Section 6: Toxicological Mechanism (Expert Insight)

Understanding the toxicity of this molecule requires analyzing its two functional "warheads": the Iodo-indazole core and the Difluoromethoxy tail .

6.1 Metabolic Fate of the Difluoromethoxy Group

While generally stable, the


 group can undergo oxidative deformylation in the liver (mediated by CYP450 enzymes).

The Pathway:

  • Hydroxylation at the

    
     carbon.
    
  • Collapse of the intermediate to form an ester/carbonate.

  • Release of Fluoride ions (

    
    ) .
    

Significance: In high-dose chronic exposure, this can lead to fluoride accumulation in bones. However, for research handling (acute exposure), the risk is negligible compared to the immediate irritant properties [2].

6.2 Mechanism Diagram

Metabolism Compound 6-(Difluoromethoxy)-3-iodo... CYP CYP450 Oxidation Compound->CYP In Vivo Intermed Unstable Hemi-acetal CYP->Intermed Products Metabolites: Indazol-6-ol + Fluoride (F-) Intermed->Products Hydrolysis

Caption: Potential metabolic activation pathway releasing Fluoride ions (Chronic exposure risk).

Section 7: References

  • National Institutes of Health (NIH). (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Mechanistic Insights for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and anti-inflammatory agents. The target molecule, 6-(Difluoromethoxy)-3-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif in kinase inhibitors and anti-inflammatory agents. The target molecule, 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole , represents a highly functionalized building block. The difluoromethoxy (–OCF₂H) group acts as a lipophilic bioisostere for hydroxyl or methoxy groups, significantly enhancing metabolic stability and membrane permeability. Concurrently, the C3-iodo substituent provides a versatile synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This application note details a robust, two-step synthetic protocol starting from commercially available 1-methyl-1H-indazol-6-ol. The methodology emphasizes operational safety, regioselectivity, and self-validating analytical checkpoints.

Retrosynthetic Strategy & Pathway

To avoid the use of toxic and ozone-depleting gases like chlorodifluoromethane (Freon-22), our strategy utilizes a bench-stable solid reagent for late-stage difluoromethylation. The synthesis is divided into two highly controlled stages:

  • O-Difluoromethylation of the C6-phenol using sodium chlorodifluoroacetate (SCDA).

  • Electrophilic Aromatic Substitution (EAS) to regioselectively install the iodine atom at the C3 position.

Synthesis_Route SM 1-Methyl-1H-indazol-6-ol (Starting Material) Int 6-(Difluoromethoxy)- 1-methyl-1H-indazole (Intermediate) SM->Int ClCF2COONa Cs2CO3, DMF 100°C Prod 6-(Difluoromethoxy)-3-iodo- 1-methyl-1H-indazole (Target) Int->Prod I2, KOH DMF, RT

Fig 1. Two-step synthetic pathway from 1-methyl-1H-indazol-6-ol to the target iodinated scaffold.

Mechanistic Insights: The Causality of Experimental Choices

Thermal Decarboxylation and Carbene Generation

The O-difluoromethylation of phenols historically relied on harsh conditions. Here, we employ sodium chlorodifluoroacetate (SCDA) as a mild difluorocarbene precursor, a method validated by 1.

  • Causality: At elevated temperatures (≥95 °C) in polar aprotic solvents like DMF, SCDA undergoes thermal decarboxylation to form a transient chlorodifluoromethyl anion. This species rapidly ejects a chloride ion to generate singlet difluorocarbene (:CF₂). Cesium carbonate (Cs₂CO₃) is utilized to deprotonate the C6-hydroxyl group, rendering it a strong nucleophile that attacks the empty p-orbital of the electrophilic carbene. Subsequent proton abstraction from the reaction medium yields the desired difluoromethyl ether.

Regioselective C3-Iodination

Iodination of the indazole core is achieved without the need for transition metal catalysts by exploiting the inherent electronic properties of the heterocycle, as documented in comprehensive indazole functionalization reviews ().

  • Causality: The pyrazole ring of the indazole system is significantly more electron-rich than the fused benzene ring. Under basic conditions (KOH), molecular iodine (I₂) is converted into a highly reactive hypoiodite species (IO⁻). The C3 position acts as the primary nucleophilic site. Because the N1 position is already methylated, competing N-iodination is completely suppressed, driving absolute regioselectivity toward the C3-iodo product.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual cues and analytical markers, researchers can confirm reaction success at each node before proceeding.

Self_Validating_Workflow React Reaction Execution (100°C, 3h) TLC In-Process Control (TLC Monitoring) React->TLC Check conversion Workup Quench & Extract (H2O / EtOAc) TLC->Workup SM consumed LCMS Product Validation (LC-MS Analysis) Workup->LCMS Isolate crude

Fig 2. Self-validating experimental workflow ensuring reaction completion and product integrity.

Step 1: Synthesis of 6-(Difluoromethoxy)-1-methyl-1H-indazole

Reagents: 1-Methyl-1H-indazol-6-ol (1.0 eq), Cs₂CO₃ (1.5 eq), Sodium chlorodifluoroacetate (2.5 eq), anhydrous DMF.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indazol-6-ol (1.48 g, 10.0 mmol) and Cs₂CO₃ (4.88 g, 15.0 mmol).

  • Atmosphere Control: Suspend the mixture in anhydrous DMF (20 mL). Purge the flask with N₂ for 5 minutes to prevent oxidative degradation of the phenol.

  • Carbene Generation: Add sodium chlorodifluoroacetate (3.81 g, 25.0 mmol) in one portion. Attach a reflux condenser and heat the mixture to 100 °C in an oil bath for 3 hours.

    • Validation Checkpoint: The reaction will evolve CO₂ gas (bubbling). Cessation of bubbling indicates the consumption of the SCDA reagent.

  • In-Process Control (TLC): Spot the reaction against the starting material on silica gel TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: The highly polar starting material (R_f ~0.2) should disappear, replaced by a significantly less polar, UV-active product spot (R_f ~0.6) due to the masking of the hydrogen-bond donating hydroxyl group.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10% to 20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Reagents: 6-(Difluoromethoxy)-1-methyl-1H-indazole (1.0 eq), KOH (2.0 eq), I₂ (1.5 eq), DMF.

  • Setup: Dissolve the intermediate (1.98 g, 10.0 mmol) in DMF (15 mL) in a round-bottom flask. Add finely crushed KOH (1.12 g, 20.0 mmol) and stir at room temperature for 15 minutes to activate the indazole core.

  • Halogenation: Prepare a solution of Iodine (3.81 g, 15.0 mmol) in DMF (5 mL). Add this dark brown solution dropwise to the reaction mixture over 10 minutes. Stir at room temperature for 2 hours.

  • Quench & Workup: Pour the mixture into an ice-cold 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (50 mL).

    • Validation Checkpoint (Visual): The dark brown color of excess iodine will rapidly dissipate, leaving a milky white/pale yellow suspension, confirming the reduction of unreacted I₂ to water-soluble iodide (I⁻).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash organics with water and brine, dry over Na₂SO₄, and concentrate.

  • Validation & Isolation: Analyze the crude solid via LC-MS.

    • Validation Checkpoint: Look for the characteristic mass shift. The expected[M+H]⁺ is 325.0 m/z. Recrystallize from hot ethanol/water to yield the target compound as an off-white crystalline solid.

Quantitative Data & Reaction Metrics

The following table summarizes the expected physicochemical properties and reaction metrics to guide analytical validation.

ParameterStep 1: IntermediateStep 2: Target Compound
Chemical Formula C₉H₈F₂N₂OC₉H₇F₂IN₂O
Exact Mass 198.06 Da323.96 Da
Expected LC-MS [M+H]⁺ 199.1 m/z325.0 m/z
TLC R_f (Hex/EtOAc 7:3) ~0.60~0.75
Typical Yield 75 - 85%80 - 90%
Key ¹H NMR Marker (CDCl₃) C3-H singlet at ~7.9 ppmDisappearance of C3-H singlet
Key ¹⁹F NMR Marker doublet at ~ -81.0 ppmdoublet at ~ -81.0 ppm

References

  • Source: chim.it (Società Chimica Italiana)
  • Difluoromethylation of Phenols Source: Organic Syntheses, 2024 URL
  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate Source: Organic Letters, American Chemical Society URL

Sources

Application

Advanced Application Note: Palladium-Catalyzed Regioselective Cross-Coupling of 3-Iodoindazole Derivatives

Introduction & Strategic Rationale The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and novel oncology therapeutics[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and novel oncology therapeutics[1]. While functionalization of the indazole core is highly desirable, the C3 position is notoriously inert to direct C-H activation compared to the 2H-indazole tautomer[2].

To overcome this, electrophilic halogenation (typically using I₂/KOH or N-iodosuccinimide) is employed to selectively generate 3-iodo-1H-indazole. The resulting C-I bond possesses a relatively low bond dissociation energy, making it an exceptionally reactive electrophilic handle for palladium-catalyzed cross-coupling reactions[3]. By leveraging Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig methodologies, researchers can rapidly generate diverse libraries of C3-aryl, alkynyl, and amino indazoles[3].

Mechanistic Framework & Causality

The success of palladium-catalyzed cross-coupling on 3-iodoindazoles relies on a precise catalytic cycle. However, a critical causality factor must be addressed before catalysis: N1-Protection .

The free N-H group of 1H-indazole is relatively acidic (pKa ~14). Under the basic conditions required for cross-coupling, it can deprotonate. The resulting nitrogen-centered anion strongly coordinates to the Pd(II) intermediate, effectively poisoning the catalyst and stalling the reaction[4]. Furthermore, unprotected indazoles are susceptible to competitive N-arylation. Therefore, masking the N1 position with a bulky, electron-withdrawing group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) is a mandatory prerequisite for high-yielding C3-functionalization[1].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Insertion into C3-I) Pd0->OA PdII Pd(II) Intermediate [Indazole-Pd(L_n)-I] OA->PdII TM Transmetalation (Transfer of R group) PdII->TM + R-M (e.g., Boronic Acid) PdII_R Pd(II) Complex [Indazole-Pd(L_n)-R] TM->PdII_R RE Reductive Elimination (C-C/C-N Bond Formation) PdII_R->RE RE->Pd0 Catalyst Regeneration Product C3-Substituted Indazole RE->Product

Caption: General Palladium catalytic cycle for the regioselective cross-coupling of 3-iodoindazole.

Reaction Modalities & Quantitative Data

The table below summarizes the optimized parameters for the three primary modalities of C3-functionalization. The choice of ligand and base is dictated by the specific transmetalating agent.

Reaction TypeTarget BondOptimal Catalyst SystemPreferred BaseSolvent SystemTemp (°C)Typical Yield (%)
Suzuki-Miyaura C-C (Aryl/Vinyl)Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃1,4-Dioxane / H₂O (4:1)80–11070–95[1]
Sonogashira C-C (Alkynyl)Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEATHF or DMF60–9065–99[4]
Buchwald-Hartwig C-N (Amino)Pd₂(dba)₃ / RuPhosNaOtBu or Cs₂CO₃Toluene90–11060–85[3]

Experimental Workflows & Protocols

Workflow Indazole 1H-Indazole Iodo 3-Iodo-1H-indazole Indazole->Iodo I2, KOH Protected N1-Boc 3-Iodoindazole Iodo->Protected (Boc)2O, DMAP Suzuki Suzuki-Miyaura (Aryl/Vinyl) Protected->Suzuki Pd cat. Sono Sonogashira (Alkynyl) Protected->Sono Pd/Cu cat. Buch Buchwald-Hartwig (Amino) Protected->Buch Pd cat.

Caption: Synthetic workflow for the regioselective C3-functionalization of 1H-indazole.

Protocol A: Preparation of N1-Boc-3-Iodoindazole (The Prerequisite)
  • Setup: Dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Protection: Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Causality Checkpoint: Why use DMAP? DMAP acts as a nucleophilic catalyst. It attacks the Boc anhydride to form a highly reactive N-Boc pyridinium intermediate, dramatically accelerating the protection of the sterically hindered indazole nitrogen.

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)
  • Preparation: In a Schlenk tube, combine N1-Boc-3-iodoindazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen.

  • Reaction: Heat the sealed tube to 90 °C for 12 hours[1].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via column chromatography.

Causality Checkpoint: Why is water essential in the solvent mixture? Water dissolves the inorganic K₂CO₃ base, facilitating the formation of a reactive, electron-rich boronate complex


. This anionic complex undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic acid.
Protocol C: Sonogashira Cross-Coupling (C3-Alkynylation)
  • Preparation: To an oven-dried flask under argon, add N1-Boc-3-iodoindazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv)[4].

  • Solvent Addition: Add anhydrous, degassed THF and Et₃N (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at 65 °C for 8-12 hours, monitoring by TLC.

  • Workup: Filter through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography.

Causality Checkpoint: Why must the system be strictly degassed? In the presence of oxygen, the CuI co-catalyst will promote the Glaser coupling (oxidative homocoupling of the terminal alkyne), which depletes the alkyne reagent and creates a byproduct that is notoriously difficult to separate from the desired product.

Self-Validation & Analytical Troubleshooting

To ensure the integrity of your cross-coupling protocols, utilize the following self-validating analytical checks:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validation: The starting material (N1-Boc-3-iodoindazole) exhibits a distinct isotopic pattern and mass due to the iodine atom. Successful coupling is confirmed by the complete disappearance of the

      
       signal containing the iodine isotope, replaced by the exact mass of the coupled product.
      
  • TLC (Thin-Layer Chromatography):

    • Validation: 3-Iodoindazoles are strongly UV-active at 254 nm. For Sonogashira products, staining the TLC plate with aqueous KMnO₄ will yield a bright yellow spot against a purple background, confirming the presence of the newly formed alkyne triple bond.

  • ¹H NMR Spectroscopy:

    • Validation: Because the C3 position of the starting material is substituted with iodine, there is no C3-proton signal to monitor. Instead, validate success by observing the appearance of new aromatic protons (Suzuki) or specific alkynyl/alkyl protons (Sonogashira). Ensure the Boc group signal (a sharp singlet integrating to 9H at ~1.6 ppm) remains intact, confirming the protecting group survived the basic reaction conditions.

References

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Institute of Chemistry of Clermont-Ferran (chim.it) URL:[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL:[Link]

  • Mechanochemical Synthesis of PdO2 Nanoparticles Immobilized over Silica Gel for Catalytic Suzuki–Miyaura Cross-Coupling Reactions Leading to the C-3 Modification of 1H-Indazole with Phenylboronic Acids Source: PMC (National Institutes of Health) URL:[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL:[Link]

Sources

Method

Application Note: Strategic Introduction of Difluoromethoxy Groups to 3-Iodo-1-methyl-1H-indazole

Executive Summary The introduction of a difluoromethoxy ( ) group onto the 3-position of the indazole scaffold is a high-value transformation in medicinal chemistry. This moiety acts as a lipophilic hydrogen bond donor,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a difluoromethoxy (


) group onto the 3-position of the indazole scaffold is a high-value transformation in medicinal chemistry. This moiety acts as a lipophilic hydrogen bond donor, often improving metabolic stability (bioisostere of methoxy) and membrane permeability compared to the parent alcohol.

Direct displacement of a C3-iodide with a difluoromethoxy group is chemically challenging due to the competing reactivity of the nitrogen-rich heterocycle and the instability of nucleophilic difluoromethoxylated reagents. Consequently, this guide prioritizes a robust stepwise protocol involving hydroxylation followed by


-difluoromethylation, while also discussing emerging direct cross-coupling strategies.

Strategic Analysis & Retrosynthesis

The transformation of 3-iodo-1-methyl-1H-indazole (1) to 3-(difluoromethoxy)-1-methyl-1H-indazole (3) faces a critical regiochemical challenge: the intermediate 3-hydroxy-1-methyl-1H-indazole (2) exists in equilibrium with its tautomer, 1-methyl-1,2-dihydro-3H-indazol-3-one (2') .

Successful synthesis requires conditions that:

  • Efficiently convert the C-I bond to a C-O bond.

  • Selectively alkylate the oxygen atom over the N2 nitrogen atom during the difluoromethylation step.

Reaction Pathway Diagram[1][2][3][4]

G Figure 1: Strategic pathway for the synthesis of 3-(difluoromethoxy)indazole showing the critical tautomeric intermediate. Substrate 3-Iodo-1-methyl-1H-indazole (Starting Material) Intermediate_OH Tautomeric Equilibrium 3-Hydroxy-indazole u21CC Indazol-3-one Substrate->Intermediate_OH Method A: Pd-Cat Hydroxylation (tBuBrettPhos/KOH) OR Method B: Borylation-Oxidation Product 3-(Difluoromethoxy)-1-methyl-1H-indazole (Target) Intermediate_OH->Product ClCF2CO2Na, Cs2CO3 (O-Selective) SideProduct N2-Difluoromethyl Side Product Intermediate_OH->SideProduct Non-selective Conditions

Detailed Experimental Protocols

Method A: The "Gold Standard" Stepwise Route

This route is recommended for scalability and reliability. It proceeds via a palladium-catalyzed hydroxylation followed by difluoromethylation using a solid, bench-stable carbene precursor.

Step 1: Hydroxylation of 3-Iodo-1-methyl-1H-indazole

Direct nucleophilic substitution of 3-iodoindazoles is difficult. We utilize a Palladium-catalyzed hydroxylation using the tBuBrettPhos ligand, which is highly effective for heteroaryl halides.[1]

  • Reagents:

    • Substrate: 3-iodo-1-methyl-1H-indazole (1.0 equiv)

    • Catalyst:

      
       (2 mol %) or G3-Palladacycle precatalyst
      
    • Ligand: tBuBrettPhos (4-6 mol %)

    • Base: KOH (4.0 equiv, aqueous solution or solid)

    • Solvent: 1,4-Dioxane/H2O (v/v 1:1)[2]

  • Protocol:

    • Charge a reaction vial with 3-iodo-1-methyl-1H-indazole (1.0 mmol, 258 mg),

      
       (18 mg, 0.02 mmol), and tBuBrettPhos (29 mg, 0.06 mmol).
      
    • Evacuate and backfill with argon (3 cycles).

    • Add degassed 1,4-dioxane (2 mL) and degassed KOH solution (4 M in H2O, 1 mL).

    • Seal and heat to 80°C for 8–12 hours.

    • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the indazolone). Extract with EtOAc (3x).

    • Dry organic layers over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (DCM/MeOH gradient). The product exists as a solid, often favoring the indazolone tautomer in solution.

Step 2: O-Difluoromethylation

This step utilizes sodium chlorodifluoroacetate, which decomposes at elevated temperatures to release difluorocarbene (


). The presence of 

favors the formation of the oxy-anion, driving O-alkylation.
  • Reagents:

    • Substrate: 3-hydroxy-1-methyl-1H-indazole (from Step 1) (1.0 equiv)

    • Reagent: Sodium chlorodifluoroacetate (

      
      ) (2.5 – 3.0 equiv)
      
    • Base:

      
       (1.5 equiv)[3]
      
    • Solvent: DMF (Anhydrous)

  • Protocol:

    • Dissolve the 3-hydroxy intermediate (1.0 mmol) in anhydrous DMF (5 mL) in a pressure tube or round-bottom flask equipped with a reflux condenser.

    • Add

      
       (488 mg, 1.5 mmol) and stir at room temperature for 15 minutes to ensure deprotonation.
      
    • Add Sodium chlorodifluoroacetate (381 mg, 2.5 mmol).

    • Critical Step: Heat the mixture to 95–100°C under an inert atmosphere (

      
      ).
      
      • Mechanistic Note: The reagent decarboxylates at this temperature to generate

        
        .
        
    • Monitor by TLC/LC-MS.[4] If conversion is incomplete after 4 hours, add an additional 1.0 equiv of the difluoroacetate reagent and continue heating.

    • Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with

      
       or EtOAc (3x).
      
      • Note: DMF removal is crucial; wash organic layer thoroughly with water and brine.

    • Purification: Silica gel chromatography (Hexanes/EtOAc). The O-difluoromethyl product is typically less polar than the N-alkylated side products.

Method B: The "Robust" Boronate Route (Alternative)

If Pd-catalyzed hydroxylation proves sensitive to specific substrate impurities, the Boronate Oxidation route is the industry backup.

  • Borylation: React 3-iodo-1-methyl-1H-indazole with

    
    , 
    
    
    
    , and KOAc in Dioxane at 90°C to form the 3-pinacolatoboron ester .
  • Oxidation: Treat the crude boronate ester with

    
     (30%) and NaOH (aq) in THF at 0°C 
    
    
    
    RT.
  • Result: High-purity 3-hydroxy-1-methyl-1H-indazole for use in Step 2 above.

Comparative Data & Troubleshooting

ParameterMethod A (Direct Hydroxylation)Method B (Borylation-Oxidation)
Step Count 2 Steps (Hydroxylation

Alkylation)
3 Steps (Borylation

Oxidation

Alkylation)
Overall Yield Moderate (45-60%)High (60-75%)
Reagent Cost High (Ligand cost)Moderate
Scalability Good (up to 10g)Excellent (up to kg scale)
Key Risk Catalyst poisoning in Step 1Boronic acid protodeboronation
Troubleshooting Guide (Self-Validating System)
  • Issue: Low conversion in Step 2 (Difluoromethylation).

    • Cause: Inefficient generation of difluorocarbene or moisture in DMF.

    • Fix: Ensure temperature is >90°C. Add reagent in portions (1.0 equiv every 2 hours). Dry DMF over molecular sieves.

  • Issue: Formation of N-difluoromethyl side product.

    • Cause: Tautomeric equilibrium favoring the amide-like nitrogen.

    • Fix: Switch base to

      
       or use a solvent mixture like MeCN/H2O (though reagent solubility may vary). However, 
      
      
      
      in DMF is generally O-selective for this specific transformation due to the "hard" nature of the oxy-anion interaction with the carbene.

Safety & Handling

  • Sodium Chlorodifluoroacetate: Releases

    
     and 
    
    
    
    upon heating. Perform reactions in a well-ventilated fume hood.
  • Difluorocarbene: Highly reactive. While generated in situ, ensure no reactive amines are present in the vicinity as they will scavenge the carbene.

  • 3-Iodo-1-methyl-1H-indazole: Potential skin irritant. Handle with standard PPE.

References

  • Pd-Catalyzed Hydroxylation: Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006. Link

  • Difluoromethylation Reagents: Hu, J., et al. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Organic Chemistry, 2011. (Context on difluorocarbene reagents). Link

  • O-Difluoromethylation Protocol: Fier, P. S., et al. "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." Journal of the American Chemical Society, 2012. (Provides context on metal-mediated strategies, though stepwise is preferred here). Link

  • Indazole Tautomerism: Giraud, F., et al. "C3-Indazole functionalization: A review." Chimica Oggi, 2022. (Review of C3 reactivity). Link

  • General Phenol Difluoromethylation: "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt." Journal of Organic Chemistry, 2019. Link

Sources

Application

Application Note: Regioselective C3-Functionalization of 6-(Difluoromethoxy)-1-methyl-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Matrix: Heterocyclic Building Blocks / Late-Stage Functionalization Introduction & Mechanistic Rationale Indazoles are privileged scaffolds in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Matrix: Heterocyclic Building Blocks / Late-Stage Functionalization

Introduction & Mechanistic Rationale

Indazoles are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for indoles and benzimidazoles. Specifically, 6-(Difluoromethoxy)-1-methyl-1H-indazole is a highly valued building block. The N1-methyl group locks the tautomeric state, simplifying regiocontrol, while the 6-difluoromethoxy (


) group provides a unique balance of lipophilicity, metabolic stability, and hydrogen-bond donor/acceptor capability.

Functionalizing the C3 position of this scaffold is a critical step in generating structure-activity relationship (SAR) libraries. However, the C3 position presents unique challenges. The


 group exerts an electron-withdrawing inductive effect, which subtly deactivates the core toward electrophilic aromatic substitution (

) compared to its methoxy counterpart. Conversely, this same electron-withdrawing nature increases the acidity of the C3-H bond, making it an excellent candidate for direct C-H activation methodologies.

This application note details three self-validating, field-proven protocols for C3 functionalization: Iridium-Catalyzed C-H Borylation , Direct Palladium-Catalyzed C-H Arylation , and Electrophilic Halogenation .

Strategy 1: Iridium-Catalyzed C3-H Borylation

Causality & Design

Direct C-H borylation is a highly atom-economical method to generate versatile boronate esters for downstream Suzuki-Miyaura couplings. The use of the [Ir(OMe)(cod)]2 pre-catalyst with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is highly specific for the C3 position of 1-methylindazoles [1].

  • Steric Control: The N1-methyl group sterically shields the C7 position, preventing competitive borylation at the carbocyclic ring.

  • Electronic Control: The C3 proton is the most acidic on the heterocyclic ring, facilitating rapid oxidative addition to the active Ir(III) trisboryl complex.

Borylation Cat [Ir(OMe)(cod)]2 + dtbpy Pre-catalyst Active Active Ir(III) Trisboryl Complex Cat->Active + B2pin2 CH_Act Regioselective C3-H Oxidative Addition Active->CH_Act Binding Substrate 6-(OCF2H)-1-Me-Indazole Substrate->CH_Act RedElim Reductive Elimination CH_Act->RedElim RedElim->Active Catalyst Regeneration Product C3-Bpin Indazole Product RedElim->Product

Catalytic cycle for the Ir-catalyzed regioselective C3-borylation.

Experimental Protocol
  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (

    
    , 0.6 equiv. for mono-borylation).
    
  • Solvent Addition: Add anhydrous tert-butyl methyl ether (TBME) or THF (0.5 M relative to substrate). Stir for 10 minutes at room temperature until the solution turns deep red, indicating the formation of the active Ir(III) complex.

  • Substrate Addition: Add 6-(Difluoromethoxy)-1-methyl-1H-indazole (1.0 equiv.). Seal the tube and heat to 55 °C for 2–4 hours.

  • Workup & Validation: Monitor by LC-MS. Upon completion, concentrate the mixture in vacuo. Purify via flash chromatography (Hexanes/EtOAc) pre-treated with 1% triethylamine to prevent boronic ester hydrolysis on silica.

Strategy 2: Direct Palladium-Catalyzed C3-Arylation

Causality & Design

For late-stage functionalization, bypassing the borylation step via direct C-H arylation is highly desirable. Utilizing


 and 1,10-phenanthroline as a bidentate nitrogen ligand promotes a Concerted Metalation-Deprotonation (CMD) pathway [2]. The electron-withdrawing 

group increases the kinetic acidity of the C3 proton, accelerating the CMD transition state where the carbonate base abstracts the proton simultaneously with Pd-C bond formation.

ArylationWorkflow SM 6-(OCF2H)-1-Me-Indazole CMD Concerted Metalation Deprotonation (CMD) SM->CMD Aryl Halide Reagents Pd(OAc)2, 1,10-phenanthroline K2CO3, DMA, 150°C Reagents->CMD Catalyst/Base Product C3-Aryl Indazole CMD->Product Reductive Elim.

Workflow of Pd-catalyzed direct C3-arylation via the CMD pathway.

Experimental Protocol
  • Reaction Assembly: To a sealed pressure vial, add 6-(Difluoromethoxy)-1-methyl-1H-indazole (1.0 equiv.), aryl bromide/iodide (1.2 equiv.),

    
     (5 mol%), 1,10-phenanthroline (10 mol%), and anhydrous 
    
    
    
    (2.0 equiv.).
  • Solvent & Degassing: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.2 M concentration. Sparge the mixture with Argon for 10 minutes.

  • Heating: Seal the vial and heat at 150 °C in an oil bath or heating block for 24 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMA. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Strategy 3: Electrophilic C3-Bromination

Causality & Design

When direct metalation or C-H activation is incompatible with other functional groups on the desired coupling partner, traditional electrophilic halogenation remains the most robust fallback. Despite the deactivating nature of the


 group on the carbocycle, the pyrazole-like C3 position retains sufficient nucleophilicity to react with N-Bromosuccinimide (NBS). NBS is preferred over 

to prevent over-halogenation and to maintain a mild, neutral-to-slightly-acidic reaction environment.
Experimental Protocol
  • Reaction Assembly: Dissolve 6-(Difluoromethoxy)-1-methyl-1H-indazole (1.0 equiv.) in anhydrous DMF (0.3 M).

  • Halogenation: Cool the solution to 0 °C. Add NBS (1.05 equiv.) portion-wise over 15 minutes to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Shield the reaction from direct light to prevent radical side reactions.

  • Workup & Validation: Quench with saturated aqueous

    
     to neutralize residual electrophilic bromine. Extract with EtOAc, wash extensively with water and brine, dry, and concentrate. The resulting 3-bromo-6-(difluoromethoxy)-1-methyl-1H-indazole is typically >95% pure and ready for immediate use in Suzuki or Buchwald-Hartwig cross-couplings.
    

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the three functionalization strategies applied to the 6-(difluoromethoxy)-1-methyl-1H-indazole scaffold.

Functionalization StrategyKey Reagents / CatalystsTemp (°C)Time (h)Expected YieldScalabilityPrimary Advantage
C-H Borylation [Ir(OMe)(cod)]2, dtbpy,

552 - 465 - 80%HighGenerates versatile Bpin intermediate; mild conditions.
Direct C-H Arylation

, 1,10-phenanthroline
1502450 - 75%ModerateAtom economical; avoids pre-functionalization steps.
Electrophilic Bromination NBS, DMF0 to 254 - 6> 85%Very HighHighly robust; easily scaled to >100g batches.

References

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling Egan, B. A., & Burton, P. M. RSC Advances, 2014, 4, 28148-28151. URL:[Link][1]

  • Direct C-3-Arylations of 1H-Indazoles El Kazzouli, S., Guillaumet, G., et al. European Journal of Organic Chemistry, 2012, 36, 7075-7081. URL:[Link][2]

Sources

Method

Application Note: Regioselective N-Methylation of 6-(Difluoromethoxy)-3-iodo-1H-indazole

Strategic Rationale & Molecular Significance The functionalization of the indazole core remains a cornerstone in modern drug discovery. 6-(Difluoromethoxy)-3-iodo-1H-indazole is an exceptionally versatile building block.

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Molecular Significance

The functionalization of the indazole core remains a cornerstone in modern drug discovery. 6-(Difluoromethoxy)-3-iodo-1H-indazole is an exceptionally versatile building block. The difluoromethoxy group at the C6 position serves as a lipophilic bioisostere for methoxy or hydroxyl groups, significantly enhancing metabolic stability and membrane permeability. Concurrently, the C3-iodo substituent provides an orthogonal, highly reactive handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

However, functionalizing this scaffold via N-methylation presents a classic regioselectivity challenge. Because indazoles exist as tautomeric mixtures (1H vs. 2H), standard alkylation conditions inherently yield a mixture of N1 and N2 methylated isomers. Controlling this regioselectivity is critical for structure-activity relationship (SAR) exploration and large-scale API synthesis.

Mechanistic Insights: Controlling Regioselectivity

The regiochemical outcome of indazole N-methylation is dictated by the reaction environment, which shifts the pathway between thermodynamic and kinetic control .

  • Thermodynamic Control (N1-Selectivity): Under basic conditions, the indazole is deprotonated to form an electron-rich indazolide anion. Alkylation with standard electrophiles (like methyl iodide) occurs predominantly at the N1 position. The N1-alkylated product preserves the highly stable benzenoid aromatic system, making it the thermodynamic sink of the reaction .

  • Kinetic Control (N2-Selectivity): To achieve N2-selectivity, the formation of the indazolide anion must be completely avoided. In its neutral state, the indazole is more nucleophilic at the N2 nitrogen due to higher localized electron density and reduced steric hindrance from the adjacent benzenoid ring. By employing Lewis or Brønsted acid catalysis alongside specialized reagents like methyl 2,2,2-trichloroacetimidate (Me-TCA), the electrophile is activated into a highly reactive iminium species. The neutral indazole attacks this intermediate kinetically at N2, yielding the N2-methyl isomer with excellent regioselectivity .

Reagent Selection Matrix

To optimize the synthesis based on the desired isomer, researchers must select reagents that enforce the correct mechanistic pathway.

Reagent SystemCatalyst / BasePrimary MechanismMajor IsomerRegioselectivity (N1:N2)Notes & Causality
Methyl Iodide (MeI) Cs₂CO₃ or NaHThermodynamicN1 > 9:1Cs₂CO₃ is preferred over NaH for better functional group tolerance and milder exotherms.
Dimethyl Sulfate (Me₂SO₄) NaOH or KOHThermodynamicN1 ~ 8:2Highly toxic; typically reserved for industrial scale-up where MeI volatility is an issue.
Methyl 2,2,2-trichloroacetimidate TfOH (cat.)Kinetic / AcidicN2 < 1:19TfOH protonates the imidate, driving kinetic attack by the neutral N2 lone pair.
Meerwein's Salt (Me₃O⁺BF₄⁻) NoneKineticN2 ~ 2:8Direct alkylation of the neutral indazole; however, yields are often lower due to reagent sensitivity.

Mechanistic Workflow

G cluster_N1 Thermodynamic Pathway (Basic) cluster_N2 Kinetic Pathway (Acidic) SM 6-(Difluoromethoxy)-3-iodo-1H-indazole Base Cs2CO3, MeI DMF, 25°C SM->Base Acid TfOH, Me-TCA DCM, 0°C to 25°C SM->Acid Anion Indazolide Anion Intermediate Base->Anion N1_Prod N1-Methyl Isomer (Major Product) Anion->N1_Prod Thermodynamic Sink Iminium Activated Imidate Intermediate Acid->Iminium N2_Prod N2-Methyl Isomer (Major Product) Iminium->N2_Prod Kinetic Attack at N2

Mechanistic pathways for the regioselective N1 and N2 methylation of the indazole core.

Validated Experimental Protocols

Protocol A: Selective N1-Methylation (Thermodynamic Control)

This protocol utilizes mild basic conditions to generate the indazolide anion, driving the reaction toward the thermodynamically stable N1-isomer.

Materials:

  • 6-(Difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Methyl iodide (MeI, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried flask equipped with a magnetic stir bar with 6-(difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature (25 °C) for 15 minutes. Causality: Cs₂CO₃ provides a softer, more soluble counterion (Cs⁺) than NaH, which enhances the nucleophilicity of the indazolide anion while minimizing degradation of the difluoromethoxy group.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add MeI (1.2 equiv) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LCMS.

  • Workup: Quench the reaction by slowly adding cold water (equal to 3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N1-methyl product.

Protocol B: Selective N2-Methylation (Acid-Catalyzed Kinetic Control)

This protocol bypasses the anion intermediate entirely. By utilizing a strong Brønsted acid to activate the imidate, the neutral indazole kinetically attacks via the N2 position .

Materials:

  • 6-(Difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv)

  • Methyl 2,2,2-trichloroacetimidate (Me-TCA, 2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 6-(difluoromethoxy)-3-iodo-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (2.0 equiv) to the solution at room temperature.

  • Activation: Cool the mixture to 0 °C. Add TfOH (0.1 equiv) dropwise. Causality: The catalytic TfOH protonates the basic nitrogen of the imidate, creating a highly electrophilic species. Cooling to 0 °C controls the exotherm and prevents background degradation of the imidate.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Stir for 4–12 hours until LCMS indicates complete consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the N2-methyl product.

Analytical Validation (Self-Validating System)

Differentiating N1 vs. N2 isomers is historically done via 1D NOE or 2D NOESY NMR (looking for a correlation between the N-CH₃ and the C3-H). However, because this specific molecule has an iodine atom at C3, the standard NOE correlation to C3-H is impossible.

To validate the regiochemistry of your isolated products, you must rely on ¹³C NMR and HMBC correlations :

  • ¹³C NMR Shift: The N-CH₃ carbon of the N1-isomer typically resonates upfield (approx. 35–37 ppm), whereas the N-CH₃ carbon of the N2-isomer resonates further downfield (approx. 40–42 ppm).

  • HMBC Analysis: The N1-CH₃ protons will show strong ³J correlations to the C7a carbon. Conversely, the N2-CH₃ protons will show distinct ³J correlations to the C3a carbon.

References

  • Mazzarella, D., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954. URL:[Link]

  • Lin, M.-H., et al. "Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles." Molecules, 2016, 21(2), 238. URL:[Link]

  • Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles." Synthesis, 2022, 54(16), 3636-3644. URL:[Link]

  • Baddam, S. R., et al. "Regioselective N-methylation of indazoles using methyl 2,2,2-trichloroacetimidate." Tetrahedron Letters, 2013, 54(13), 1661-1663. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Welcome to the technical support center for the synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights to he...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights to help you navigate the complexities of this multi-step synthesis. This resource addresses common challenges and offers robust protocols to improve your yields and final product purity.

The synthesis of this molecule is typically approached in a three-stage process, each with its own set of challenges and optimization parameters. This guide is structured to follow this synthetic logic.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Difluoromethoxylation cluster_1 Step 2: N-Methylation cluster_2 Step 3: C3-Iodination A 6-Hydroxy-1H-indazole B 6-(Difluoromethoxy)-1H-indazole A->B  Difluorocarbene Precursor, Base C 6-(Difluoromethoxy)-1H-indazole D 6-(Difluoromethoxy)-1-methyl-1H-indazole (N1 Isomer) C->D  MeI, Base E 6-(Difluoromethoxy)-2-methyl-1H-indazole (N2 Isomer) C->E  (Side Product) F 6-(Difluoromethoxy)-1-methyl-1H-indazole G Target Molecule: 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole F->G  I₂, Base

Caption: High-level overview of the three major stages in the synthesis of the target molecule.

Section 1: Synthesis of 6-(Difluoromethoxy)-1H-indazole

The introduction of the difluoromethoxy (OCF₂H) group is a critical first step, typically achieved by the O-difluoromethylation of a phenolic precursor. This reaction relies on the generation of a difluorocarbene intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for this step? A1: The most logical and frequently used starting material is 6-hydroxy-1H-indazole. The phenolic hydroxyl group is sufficiently nucleophilic to react with the electrophilic difluorocarbene.

Q2: Which difluoromethylating agents are recommended? A2: Several reagents can generate difluorocarbene. Two common and effective choices are:

  • Sodium Chlorodifluoroacetate (ClCF₂COONa): A bench-stable and relatively non-toxic solid that generates difluorocarbene upon heating.[1][2] This method is often robust and scalable.

  • Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): A highly efficient difluorocarbene precursor that often allows for milder reaction conditions.[3]

Q3: What is the mechanism of O-difluoromethylation and the role of the base? A3: The reaction proceeds via a difluorocarbene intermediate. The base (e.g., Cs₂CO₃, K₂CO₃, KOH) deprotonates the phenol to form a more nucleophilic phenoxide. This phenoxide then traps the highly electrophilic difluorocarbene (:CF₂), which is generated in situ from the precursor. Subsequent protonation yields the desired difluoromethyl ether.[1][4]

Troubleshooting Guide: Low Yields in Difluoromethoxylation

Troubleshooting_Difluoromethoxylation Start Low Yield or Incomplete Reaction Q1 Is the starting material fully consumed? (Check by TLC/LC-MS) Start->Q1 A1_Yes Yes, but low product yield. (Side reactions likely) Q1->A1_Yes Yes A1_No No, starting material remains. (Reaction conditions suboptimal) Q1->A1_No No Sol_A1_Yes_1 Consider a biphasic reaction system (e.g., DCM/H₂O with KOH) to protect the difluorocarbene from the base. [1] A1_Yes->Sol_A1_Yes_1 Sol_A1_Yes_2 Lower the reaction temperature to reduce decomposition. A1_Yes->Sol_A1_Yes_2 Sol_A1_No_1 Increase reaction temperature or time. Caution: may increase side products. A1_No->Sol_A1_No_1 Sol_A1_No_2 Ensure base is sufficiently strong and dry. (e.g., use freshly ground K₂CO₃ or Cs₂CO₃) A1_No->Sol_A1_No_2 Sol_A1_No_3 Check quality of difluoromethylating agent. A1_No->Sol_A1_No_3

Caption: Decision tree for troubleshooting low yields in the difluoromethoxylation step.

Detailed Protocol: Difluoromethoxylation using Sodium Chlorodifluoroacetate
  • To a stirred suspension of 6-hydroxy-1H-indazole (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv) in a polar aprotic solvent like DMF or NMP, add sodium chlorodifluoroacetate (2.0-2.5 equiv).

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-(difluoromethoxy)-1H-indazole.[1][5]

Section 2: N-Methylation of 6-(Difluoromethoxy)-1H-indazole

Alkylation of the indazole ring is a well-known challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which often leads to the formation of a mixture of regioisomers.[6] For this synthesis, the N1-methylated product is the desired intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is N1 vs. N2 selectivity an issue? A1: The indazole anion is a mesomeric system, meaning the negative charge is delocalized across both nitrogen atoms. This results in comparable nucleophilicity at both N1 and N2, leading to mixtures of alkylated products under many conditions.[7][8]

Q2: How can I favor the formation of the desired N1-methyl-indazole? A2: The regioselectivity is highly dependent on the reaction conditions. To favor N1 alkylation:

  • Base and Solvent: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as THF is highly effective. This combination is thought to favor the formation of the thermodynamically more stable N1-anion.[9][10]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity for the more stable N1 product.[9]

  • Thermodynamic Control: In some systems, it's possible to establish conditions where an initial mixture of isomers equilibrates to the more thermodynamically stable N1 product.[8]

Q3: How can I separate the N1 and N2 isomers if a mixture is formed? A3: The N1 and N2 isomers often have different polarities and can typically be separated by silica gel column chromatography. Recrystallization using mixed solvent systems can also be an effective method for purification.[11] Their distinct NMR spectra are key for identification.[12]

Data Presentation: Influence of Conditions on N1/N2 Selectivity
BaseSolventTemperatureTypical N1:N2 RatioReference(s)
NaHTHF0 °C to RT>95:5 (Highly N1)[6][10]
K₂CO₃DMF80-120 °C~60:40 to 50:50[8]
Cs₂CO₃DioxaneRT to 50 °CVariable, often N1[6]
DIAD/PPh₃ (Mitsunobu)THF0 °C to RTVariable[10]

Note: Ratios are illustrative and highly dependent on the specific indazole substrate.

Detailed Protocol: Selective N1-Methylation using NaH
  • To a solution of 6-(difluoromethoxy)-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add methyl iodide (MeI, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 6-(difluoromethoxy)-1-methyl-1H-indazole.[10]

Section 3: C3-Iodination of 1-methyl-6-(difluoromethoxy)-1H-indazole

The final step involves the electrophilic iodination at the C3 position of the indazole ring. The C3 position is generally electron-rich and susceptible to electrophilic attack, making direct iodination a feasible strategy.[13]

Frequently Asked Questions (FAQs)

Q1: What are the best conditions for C3 iodination of an N-protected indazole? A1: A common and effective method is the use of molecular iodine (I₂) in the presence of a strong base like potassium hydroxide (KOH) in a polar aprotic solvent such as DMF.[14] The base is believed to deprotonate the C3 position, generating a carbanion that then reacts with iodine.

Q2: My iodination reaction is sluggish or incomplete. What can I do? A2: Ensure your reagents are of high quality and your solvent is anhydrous. If the reaction remains incomplete, you can try slightly increasing the equivalents of both the base and iodine. Increasing the temperature may also help but should be done cautiously to avoid side reactions.

Q3: Are there any common side reactions to be aware of? A3: While C3 is the most reactive site on the N1-methylated indazole, there is a small possibility of iodination on the benzene ring if the conditions are too harsh or if there are strongly activating groups present. However, with the difluoromethoxy group at C6, this is less likely. Monitoring the reaction closely by LC-MS is crucial to detect any over-iodinated or isomeric byproducts.

Troubleshooting Guide: Issues in C3-Iodination

Troubleshooting_Iodination Start Poor Yield in C3-Iodination Q1 What is the main issue observed? Start->Q1 Issue1 Incomplete Reaction Q1->Issue1 SM remains Issue2 Multiple Products (by TLC/LCMS) Q1->Issue2 Byproducts Issue3 Product Degradation Q1->Issue3 Low mass balance Sol1 Increase equivalents of I₂ and KOH (e.g., from 1.5 to 2.0 eq). Ensure anhydrous DMF is used. Issue1->Sol1 Sol2 Lower reaction temperature. Reduce equivalents of iodinating agent. Carefully monitor reaction time to stop at optimal conversion. Issue2->Sol2 Sol3 Use a milder base. Ensure workup is not overly acidic or basic. Purify product quickly after workup. Issue3->Sol3

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the specific chromatographic and physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in overcoming the specific chromatographic and physicochemical challenges associated with isolating 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole .

This highly functionalized intermediate is a critical building block in the synthesis of selective bromodomain inhibitors, particularly those targeting BRDT-BD2 for non-hormonal contraceptive and oncology applications ()[1]. However, the combination of a labile 3-iodo group, a base-sensitive difluoromethoxy moiety, and the inherent difficulty of separating N1/N2 methylation regioisomers requires a highly controlled, self-validating purification strategy.

Part 1: Physicochemical Profiling & Purification Impact

Understanding the molecular behavior of your intermediate is the first step in troubleshooting. The table below summarizes the quantitative data and its direct causality on downstream purification.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 324.06 g/mol Easily validated via LCMS (Target

[M+H]⁺).
LogP (Estimated) ~3.5 - 4.0Highly lipophilic. Requires high organic modifier concentrations (e.g., >60% Acetonitrile) for elution on C18 Reverse-Phase HPLC.
3-Iodo Group Labile C-I bondHighly susceptible to photolytic homolytic cleavage and transition-metal-catalyzed protodeiodination. Mandates light-shielded handling.
6-Difluoromethoxy Weak H-bond acceptorSensitive to extreme alkaline conditions. Aqueous workups must be kept strictly between pH 6.0–8.0 to prevent

hydrolysis.
N1-Methylation Blocks N1 H-bond donorReduces overall polarity compared to the 1H-indazole precursor ()[2], causing it to elute earlier on normal-phase silica.
Part 2: Troubleshooting Guides & FAQs

Q1: After methylating 6-(difluoromethoxy)-3-iodo-1H-indazole, I see two closely eluting spots on my TLC. Why does this happen, and how do I resolve them? A: Alkylation of 1H-indazoles under standard basic conditions (e.g.,


, 

) proceeds under competing thermodynamic and kinetic control, yielding a mixture of N1-methyl (thermodynamic) and N2-methyl (kinetic) regioisomers ()[3]. Causality for Separation: On normal-phase silica gel, the desired N1-methyl isomer is less polar and elutes first. This occurs because the N2-methyl isomer possesses a larger dipole moment and a highly exposed basic N1 lone pair, which interacts strongly with the acidic silanol groups of the silica stationary phase. Use a low-polarity solvent system (e.g., Hexane/EtOAc) to exploit this dipole difference.

Q2: I am losing up to 30% of my product to deiodination during reverse-phase HPLC purification. How can I prevent this? A: The C-I bond at the 3-position is highly activated. Deiodination during HPLC is typically caused by two factors: UV irradiation in the detector flow cell and the use of basic mobile phase additives. Causality & Fix:

  • Chemical: Avoid basic additives like

    
    . Use 0.1% Formic Acid (FA) to maintain a mildly acidic environment, which stabilizes the C-I bond against nucleophilic attack.
    
  • Physical: Shield your fraction collector tubes with amber glass or foil. The UV detector should be set to a higher wavelength (e.g., 280 nm instead of 220 nm) to minimize high-energy photon absorption by the C-I bond during peak monitoring.

Q3: My compound degrades during the aqueous workup prior to chromatography. What is the mechanism? A: If you are using strong bases (like


 or prolonged exposure to saturated 

) to quench the methylation reaction, you risk hydrolyzing the 6-difluoromethoxy group. The

moiety can undergo base-catalyzed elimination of fluoride, leading to formylation or complete cleavage to the phenol. Always quench with a mild buffer (e.g., saturated

) to maintain a pH of ~7.0.
Part 3: Self-Validating Experimental Protocols
Protocol A: Normal-Phase Flash Chromatography (Regioisomer Resolution)

Objective: Separate the target N1-methyl isomer from the N2-methyl byproduct.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Dry load the sample onto Celite (1:2 w/w ratio) and evaporate the DCM completely. Causality: Dry loading prevents the strong solvent (DCM) from disrupting the delicate dipole-based separation on the silica column.

  • Column Equilibration: Equilibrate a 40-63 µm silica gel column with 100% Hexane.

  • Gradient Elution: Run a shallow gradient from 0% to 20% Ethyl Acetate (EtOAc) in Hexane over 10 column volumes (CV).

  • Self-Validation Check: Spot fractions on a silica TLC plate and develop in 80:20 Hexane:EtOAc. The N1-isomer will appear at

    
    , while the N2-isomer will trail at 
    
    
    
    . If the
    
    
    is
    
    
    , your gradient is too steep; reduce the EtOAc ramp rate.
  • Collection: Pool the early-eluting fractions containing the N1-isomer and concentrate under reduced pressure at

    
     to prevent thermal degradation.
    
Protocol B: Reverse-Phase Preparative HPLC (Polishing & Deiodination Removal)

Objective: Achieve >98% purity and remove trace deiodinated impurities.

  • System Setup: Use a C18 Preparative Column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phases:

    • Phase A: LCMS-grade

      
       + 0.1% Formic Acid.
      
    • Phase B: LCMS-grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Acetonitrile is chosen over Methanol because Methanol can act as a nucleophile under prolonged UV exposure, displacing the labile iodine.

  • Elution Profile: Isocratic hold at 10% B for 2 mins, followed by a linear gradient to 80% B over 15 mins. Flow rate: 15 mL/min.

  • Self-Validation Check: Inject a 1 µL aliquot of the main peak fraction into an analytical LCMS. You must observe the target mass

    
     [M+H]⁺. Critically, verify the absence of a peak at 
    
    
    
    , which would indicate that protodeiodination occurred during the run.
  • Isolation: Lyophilize the pure fractions immediately in amber vials to yield the final product as a pale solid.

Part 4: Visualizing the Logic

Below are the causal diagrams mapping the chromatographic resolution logic and the end-to-end purification workflow.

Regioisomer_Separation Base Crude Alkylation Mixture (MeI, K2CO3) N1 N1-Methyl Isomer (Target, Thermodynamic) Base->N1 Major Pathway N2 N2-Methyl Isomer (Byproduct, Kinetic) Base->N2 Minor Pathway Silica Silica Gel (SiO2) Stationary Phase N1->Silica N2->Silica Elute1 Early Elution (Rf ~0.5) Weaker Dipole Interaction Silica->Elute1 N1-Isomer Path Elute2 Late Elution (Rf ~0.3) Strong Dipole Binding Silica->Elute2 N2-Isomer Path

Chromatographic resolution logic for separating N1 and N2-methyl indazole regioisomers on silica gel.

Purification_Workflow A Crude Reaction Mixture 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole B Aqueous Workup (pH 6-7 to protect -OCF2H) A->B C Organic Phase (EtOAc) Dry over Na2SO4 B->C D Flash Chromatography (Hexane/EtOAc Gradient) C->D E Target Fractions (Validate by LCMS/TLC) D->E F Prep-HPLC Polishing (0.1% FA in MeCN/H2O) E->F G Lyophilization (Light-shielded Amber Vials) F->G H Pure Target Compound (>98% Purity) G->H

End-to-end purification workflow for isolating the target indazole intermediate.

References
  • Yu, Z., Ku, A. F., Anglin, J. L., et al. "Discovery and characterization of bromodomain 2–specific inhibitors of BRDT." Proceedings of the National Academy of Sciences, 2021.[Link]

  • Baddam, S. R., Kumar, N. U., Reddy, A. P., & Bandichhor, R. "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate." Tetrahedron Letters, 2013.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 6-(Difluoromethoxy)-3-iodo-1-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole . This compound is a highly valuable intermediate and fragment in drug discovery, particularly for synthesizing kinase inhibitors and exploring novel chemical space[1]. However, its unique substitution pattern makes it notoriously difficult to keep in solution.

This guide explores the causality behind these solubility issues and provides field-proven, self-validating protocols to ensure your in vitro assays and synthetic workflows succeed.

Causality: Why is this compound so insoluble?

To solve a solubility issue, we must first understand the molecular forces at play. The core 1H-indazole scaffold is a privileged structure in medicinal chemistry[2]. However, the specific modifications on this molecule create a "perfect storm" for aqueous insolubility:

  • 1-Methylation (Loss of H-Bond Donor): Unsubstituted indazoles possess an NH group that acts as a hydrogen bond donor, aiding in aqueous solvation. Methylating the 1-position removes this capability, drastically increasing the molecule's hydrophobicity.

  • 3-Iodo Substitution: Iodine is a heavy, highly polarizable halogen. While excellent for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira), it significantly increases the crystal lattice energy and the partition coefficient (logP).

  • 6-Difluoromethoxy Group (-OCF2H): The strategic addition of a difluoromethoxy group is often used to improve metabolic stability and act as a lipophilic shield. While it can adopt different conformations to adjust to polarity changes, it inherently drives up the overall logP of the molecule compared to a standard methoxy group[3].

StructureProperty Compound 6-(Difluoromethoxy)-3-iodo- 1-methyl-1H-indazole Iodo 3-Iodo Group (Heavy Halogen, High LogP) Compound->Iodo Methyl 1-Methyl Group (Loss of H-Bond Donor) Compound->Methyl DFM 6-Difluoromethoxy (Fluorine Shielding, High LogP) Compound->DFM Result Extreme Aqueous Insolubility (High Lipophilicity & Crystal Energy) Iodo->Result Methyl->Result DFM->Result

Fig 1. Structural features driving the extreme aqueous insolubility of the indazole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to dissolve the compound directly in PBS (pH 7.4) for a biochemical assay, but it immediately crashes out. What am I doing wrong? A: Direct dissolution in aqueous buffers will fail because the compound lacks ionizable groups at physiological pH and has an extremely high logP. You must first prepare a concentrated stock solution in a 100% organic solvent (like DMSO) and then perform a rapid dilution into your assay buffer, ideally in the presence of a carrier or co-solvent.

Q2: What is the best solvent for preparing a long-term stock solution? A: 100% anhydrous DMSO or DMF. The compound is highly soluble in these solvents. We recommend preparing a 10 mM to 50 mM stock solution. Store it in single-use aliquots at -20°C to prevent freeze-thaw cycles, which can introduce atmospheric moisture and cause premature precipitation.

Q3: My cell-based assay cannot tolerate more than 0.5% DMSO, but the compound precipitates at this concentration. How can I keep it in solution? A: When organic co-solvents are restricted by cellular toxicity limits, you must use an encapsulation strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for lipophilic indazoles[4]. The hydrophobic cavity of the cyclodextrin encapsulates the difluoromethoxy and iodo groups, while the hydrophilic exterior maintains aqueous solubility.

Q4: I am using this compound as an electrophile in a Suzuki-Miyaura cross-coupling, but it won't dissolve in the standard Toluene/Water/Base mixture. What is the alternative? A: For synthetic workflows requiring aqueous bases (e.g., K2CO3 in water), switch to a solvent system with higher miscibility that can solvate the lipophilic indazole, such as 1,4-Dioxane/Water (4:1 v/v) or THF/Water. Alternatively, add a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction at the biphasic interface.

Quantitative Data: Solvent Compatibility & Solubility Profiles

To guide your experimental design, the following table summarizes the quantitative solubility profiles and recommended maximum concentrations for various solvent systems.

Solvent SystemEstimated SolubilityRecommended Use CaseLimitations / Notes
100% DMSO > 50 mMStock solution preparationHygroscopic; requires desiccation.
100% DMF > 50 mMSynthetic chemistry workflowsDifficult to remove in vacuo.
PBS (pH 7.4) < 1 µMDirect biological assaysNot recommended. Immediate precipitation.
0.5% DMSO in Media 1 - 5 µMStandard in vitro cell assaysHigh risk of micro-precipitation.
20% HP-β-CD (aq) 100 - 500 µMHigh-concentration aqueous assaysRequires 1-2 hours of complexation time.
Dioxane/Water (4:1) > 100 mMOrganometallic cross-couplingPeroxide formation in dioxane; use fresh.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume the compound is in solution just because the liquid appears clear to the naked eye; micro-precipitation can severely skew assay results and lead to false negatives.

Protocol A: Preparation of a Self-Validating DMSO Stock Solution

Objective: Create a stable 10 mM stock solution for downstream assays.

  • Weighing: Accurately weigh the required mass of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole into a dry, amber glass vial. (Note: Amber glass protects the iodo-group from photolytic degradation).

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of the crystal lattice.

  • Validation (Critical Step): Centrifuge the vial at 14,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has not fully dissolved; add more DMSO and repeat.

  • Storage: Aliquot the clear supernatant into tightly sealed tubes and store at -20°C.

Protocol B: HP-β-CD Complexation for Aqueous In Vitro Assays

Objective: Achieve a 100 µM aqueous solution with <1.0% DMSO for cell culture.

  • Preparation of Carrier: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base assay buffer (e.g., PBS or DMEM without serum).

  • Spiking: Take your 10 mM DMSO stock (from Protocol A) and slowly add it dropwise to the 20% HP-β-CD solution while vortexing continuously. To achieve 100 µM, add 10 µL of stock per 1 mL of HP-β-CD solution.

  • Complexation: Incubate the mixture on a rotary shaker at 37°C for 2 hours. This time is required for the thermodynamic equilibrium of the inclusion complex to be reached[4].

  • Validation (Self-Validating Step): Centrifuge the complexed solution at 14,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound.

  • Quantification: Collect the supernatant. To guarantee accurate dosing in your assay, quantify the exact dissolved concentration of the supernatant using LC-MS/MS or HPLC-UV against a standard curve prepared in 100% organic solvent.

Formulation Decision Workflow

Use the following logical workflow to determine the optimal formulation strategy for your specific experimental needs.

Workflow Start Need Aqueous Solution for Assay? DMSO Prepare 10-50 mM Stock in 100% DMSO Start->DMSO Dilution Direct Dilution into Media? DMSO->Dilution Precipitation Precipitation Occurs? Dilution->Precipitation Cosolvent Use Co-solvents (DMSO < 0.5% + Tween-80) Precipitation->Cosolvent Mild Cyclodextrin Use 10-20% HP-β-CD (Encapsulation) Precipitation->Cyclodextrin Severe Success Proceed to Assay (Validate via LC-MS) Precipitation->Success None Cosolvent->Success Cyclodextrin->Success

Fig 2. Decision tree for formulating highly lipophilic indazoles for aqueous biological assays.

References

Sources

Optimization

Topic: Preventing Deiodination During Coupling of 3-iodo-1-methyl-1H-indazole

Technical Support Center: 3-Iodo-1-methyl-1H-indazole Coupling Optimization User Case: You are observing the formation of 1-methyl-1H-indazole (deiodinated byproduct) instead of the desired C3-coupled product during Pall...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Iodo-1-methyl-1H-indazole Coupling Optimization

User Case: You are observing the formation of 1-methyl-1H-indazole (deiodinated byproduct) instead of the desired C3-coupled product during Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, etc.).

Executive Summary: The Deiodination Challenge

In the coupling of 3-iodo-1-methyl-1H-indazole , the iodine atom at the C3 position is activated for oxidative addition. However, this intermediate is prone to protodeiodination (hydrodeiodination), where the Carbon-Iodine bond is replaced by a Carbon-Hydrogen bond.

Root Cause: This side reaction is kinetically competitive with the desired transmetalation step. It typically occurs via two mechanisms:

  • Protonolysis: The Aryl-Pd-I species is protonated by moisture or acidic protons in the solvent/base matrix.

  • Hydride Transfer:

    
    -hydride elimination from alkyl components (e.g., amine bases, alcoholic solvents) generates a Pd-H species, which reductively eliminates to form the deiodinated byproduct.
    

Troubleshooting Guide & FAQs

Q1: I am seeing >20% deiodinated byproduct (1-methyl-1H-indazole). What is the first variable I should change?

Recommendation: Switch the Solvent System. If you are using alcoholic solvents (Ethanol, Methanol, Isopropanol), stop immediately. Alcohols are primary sources of hydride donors which facilitate deiodination.

  • Action: Switch to a non-protic, polar aprotic solvent system.

  • Preferred Solvents: 1,4-Dioxane, DMF (Dimethylformamide), or Toluene.

  • Why? These solvents lack the

    
    -hydrogens that easily transfer to Palladium, shutting down the hydride transfer pathway.
    
Q2: My reaction stalls, and adding more catalyst only increases deiodination. Why?

Recommendation: Change the Ligand, Not the Loading. Increasing catalyst loading without changing the ligand simply creates more active species that are susceptible to the same side-reaction pathway. You need a ligand that accelerates transmetalation (the step that forms the product) faster than protodeiodination can occur.

  • Action: Switch from monodentate ligands (like

    
     in 
    
    
    
    ) to bidentate, electron-rich ferrocenyl ligands.
  • Gold Standard:

    
      or 
    
    
    
    .
  • Why? The large bite angle and electron-rich nature of dppf/dtbpf stabilize the Pd(II) intermediate and significantly accelerate the transmetalation step, outcompeting the background deiodination reaction.

Q3: Does the choice of base affect deiodination?

Recommendation: Yes. Use Anhydrous, Inorganic Bases. Weak bases or amine bases (like


) can act as hydride sources.
  • Action: Use

    
      or 
    
    
    
    in anhydrous conditions.
  • Protocol Adjustment: If using Suzuki coupling, minimize water. Instead of a 1:1 solvent:water mix, use 10:1 Dioxane:Water or strictly anhydrous Dioxane with solid, micropulverized base.

Q4: Is temperature a critical factor?

Recommendation: Lower the Temperature. Deiodination has a higher activation energy than oxidative addition but often lower than difficult transmetalations. However, high heat (refluxing DMF/Dioxane at >100°C) promotes solvent decomposition and hydride generation.

  • Action: Run the reaction at 60–80°C . If the reaction is sluggish, do not increase Temp; instead, switch to a more active catalyst (e.g., XPhos Pd G3).

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Low Deiodination Risk)

Designed for coupling 3-iodo-1-methyl-1H-indazole with aryl boronic acids.

Reagents:

  • Substrate: 3-iodo-1-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (Anhydrous) + Water (Ratio 9:1 v/v)

Step-by-Step:

  • Degassing (Critical): Charge a microwave vial or Schlenk flask with the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes.[1] Oxygen promotes homocoupling and catalyst decomposition.

  • Loading: Add the indazole, boronic acid, base, and catalyst to the vial.

  • Sealing: Cap the vial immediately under inert atmosphere.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor via LCMS at 2 hours. If deiodination is <5%, continue. If >10%, stop and switch to Protocol B (Anhydrous).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Anhydrous Negishi Coupling (Zero-Proton Method)

Use this if Suzuki coupling fails due to excessive protonolysis.

Reagents:

  • Substrate: 3-iodo-1-methyl-1H-indazole (1.0 equiv)

  • Reagent: Aryl-Zinc Halide (1.5 equiv in THF)

  • Catalyst:

    
     (0.05 equiv) or XPhos Pd G2
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Flame-dry all glassware.

  • Dissolve indazole and catalyst in anhydrous THF under Argon.

  • Add Aryl-Zinc reagent dropwise at Room Temperature.

  • Heat to 60°C. Note: Absence of base and water eliminates the primary proton sources for deiodination.

Comparative Data: Catalyst & Solvent Effects[2][3]

Data synthesized from general heteroaryl iodide reactivity profiles.

VariableConditionDeiodination RiskYield PotentialNotes
Catalyst

HighModerateLigand dissociation often leads to Pd-black and side reactions.
Catalyst

Low High Recommended. Bidentate ligand stabilizes Pd(II).
Catalyst

/ XPhos
Very LowHighExcellent for sterically hindered partners.
Solvent Ethanol / WaterCriticalLowHydride source. Avoid.
Solvent Dioxane / Water (9:1) Low High Standard balance of solubility and proton management.
Base

HighLowCan act as a hydride donor at high temps.
Base

LowHigh"Cesium Effect" aids solubility in organic solvents.

Mechanistic Visualization

The following diagram illustrates the competition between the desired coupling pathway and the deiodination failure mode.

DeiodinationMechanism cluster_Success Desired Pathway (Coupling) cluster_Failure Failure Pathway (Deiodination) Start 3-iodo-1-methyl- 1H-indazole OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Pd(0) Catalyst Transmetal Transmetalation (+ Ar-B(OH)2) OxAdd->Transmetal Fast with Pd(dppf)Cl2 Protonation Protonation / Hydride Transfer (Solvent/Water/Base) OxAdd->Protonation Slow Transmetalation or Protic Solvent Product Coupled Product (3-Aryl-indazole) Transmetal->Product Reductive Elimination SideProduct Deiodinated Byproduct (1-methyl-1H-indazole) Protonation->SideProduct Reductive Elimination

Caption: Competitive pathways in Palladium catalysis. Deiodination dominates when transmetalation is slow or proton sources are abundant.

References

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2052. Available at: [Link]

  • Liffey, R., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(16), 2103-2105. Available at: [Link]

Sources

Troubleshooting

Troubleshooting palladium poisoning in indazole cross-coupling reactions

Topic: Troubleshooting Palladium Poisoning in Indazole Cross-Coupling Reactions Ticket ID: INDZ-PD-404 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Diagnostic & Triage: What is your...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Palladium Poisoning in Indazole Cross-Coupling Reactions Ticket ID: INDZ-PD-404 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Diagnostic & Triage: What is your reaction telling you?

Before altering your variables, diagnose the specific failure mode. Indazole couplings fail for distinct reasons compared to standard arenes.

Q: My reaction mixture turns black/grey within minutes of heating. What happened?

A: Rapid Catalyst Decomposition (Palladium Black Formation). This is the hallmark of "The Indazole Trap."

  • The Cause: Indazoles are nitrogen-rich heterocycles.[1][2][3] The pyridine-like nitrogen (N2) is a potent Lewis base. If your phosphine ligand is not bulky enough or labile, the indazole nitrogen displaces the ligand, coordinating directly to the Pd center.

  • The Result: These [Pd(Indazole)n] complexes are often catalytically inactive. Without the stabilizing phosphine ligand, the palladium aggregates into inactive Pd(0) nanoparticles (Pd-black) and precipitates out of the catalytic cycle.

Q: The reaction stays clear/brown, but conversion is <5% after 24 hours.

A: Formation of Stable Off-Cycle Resting States.

  • The Cause: You likely have a stable catalyst, but it is "sleeping." If using a base like Cs₂CO₃ with an unprotected indazole, the deprotonated indazolyl anion can bridge two palladium centers, forming stable dimers that refuse to undergo oxidative addition.

  • The Fix: You need a stronger base (like LiHMDS) to break up aggregates or a bulkier ligand to prevent dimerization.

The Mechanism: Understanding "The Indazole Trap"

To fix the problem, you must visualize the invisible competition occurring in your flask.

Diagram 1: The Ligand Displacement Pathway

This diagram illustrates how the Indazole N2-nitrogen hijacks the catalytic cycle.

IndazolePoisoning Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd + Ar-X Displacement Ligand Displacement (N-Coordination) Pd_L->Displacement OxAdd->Displacement Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. Indazole Free Indazole (Substrate) Indazole->Displacement Competes with L DeadComplex Inactive Complex [Pd(Indazole)₂] Displacement->DeadComplex Loss of Ligand L PdBlack Pd Black (Precipitation) DeadComplex->PdBlack Aggregation

Figure 1: The "Indazole Trap." Note how the substrate (Indazole) competes with the ligand for the metal center, siphoning active catalyst into an inactive dead-end (Black nodes).

Solutions & Optimization Strategy

Strategy A: The "Hardware" Fix (Ligand Selection)

If you cannot protect the nitrogen, you must use a ligand that is sterically bulky enough to make N-coordination impossible.

Ligand ClassRecommended LigandWhy it works for Indazoles
Dialkylbiaryl Phosphines tBuXPhos The tert-butyl groups provide immense steric bulk, shielding the Pd center from the N2-nitrogen of the indazole. Excellent for C-N coupling.
Dialkylbiaryl Phosphines BrettPhos Ideal for primary amines.[4] The methoxy groups on the ligand backbone prevent the formation of palladacycles that deactivate the catalyst.
NHC (Carbenes) Pd-PEPPSI-IPr The "Throw-Away" ligand concept. The pyridine ligand stabilizes the precatalyst but is easily displaced by the substrate. The bulky NHC (IPr) binds too tightly to be displaced by the indazole nitrogen.
Bisphosphines Xantphos The wide bite angle favors reductive elimination, which is crucial if the indazole is the nucleophile.
Strategy B: The "Software" Fix (Protecting Groups)

If the "Hardware" fix fails, you must mask the interfering nitrogen.

  • THP (Tetrahydropyranyl): Highly Recommended. Stable to base, easily removed with mild acid (HCl/MeOH). Does not electronically deactivate the ring significantly.

  • Boc (tert-Butyloxycarbonyl): Risky but Fast. Can be cleaved in situ during microwave Suzuki couplings, but sometimes falls off too early, leading to poisoning.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): The "Nuclear Option". Extremely stable. Use this if you have harsh downstream chemistry. Requires fluoride (TBAF) for removal.

Validated Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of Unprotected Indazoles

Designed to solubilize the intermediate and prevent poisoning using LiHMDS.

Scope: Coupling 5-bromo-1H-indazole with a secondary amine.

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Pd(OAc)₂ (2 mol%) and tBuXPhos (2.5 mol%) (or use tBuXPhos Pd G3 precatalyst).

  • Substrates: Add 5-bromo-1H-indazole (1.0 equiv) and Amine (1.2 equiv).

  • The Critical Step (Base): Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise.

    • Why? LiHMDS deprotonates the indazole NH immediately. The resulting Lithium-Indazolide is soluble in THF and less prone to forming insoluble Pd-aggregates than the neutral species.

  • Reaction: Heat to 65 °C for 4-12 hours.

  • Workup: Quench with NH₄Cl (aq). Extract with EtOAc.[5]

Protocol 2: Suzuki-Miyaura Coupling with Pd-PEPPSI-IPr

Designed for "difficult" heteroaryl chlorides.

Scope: Coupling 3-chloro-1H-indazole with aryl boronic acids.

  • Catalyst: Weigh Pd-PEPPSI-IPr (1-2 mol%) in air (it is air-stable).

  • Solvent System: Use Dioxane/Water (4:1) . The water is essential for the boronic acid activation.

  • Base: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) .

  • Conditions: Heat to 80-100 °C.

    • Note: If the reaction turns black immediately, lower the temp to 60 °C and add 1 equiv of TBAB (Tetrabutylammonium bromide) to stabilize the nanoparticles.

Decision Tree for Troubleshooting

Use this logic flow to determine your next step.

TroubleshootingTree Start Start: Reaction Failed Precipitate Is there black precipitate? Start->Precipitate Conversion Is starting material consumed? Precipitate->Conversion No LigandIssue Ligand Displacement. Switch to tBuXPhos or PEPPSI. Precipitate->LigandIssue Yes BaseCheck Are you using inorganic base (K2CO3/Cs2CO3)? Conversion->BaseCheck No (SM remains) Inhibition Catalyst is stable but inactive. (Off-cycle resting state) SwitchBase Switch to LiHMDS (Solubilize Indazolide) BaseCheck->SwitchBase Yes Protect Protect Nitrogen (Install THP group) BaseCheck->Protect No (Already using strong base)

Figure 2: Troubleshooting Logic Flow. Follow the path based on visual observation of the reaction mixture.

References

  • Buchwald-Hartwig Amination of Indazoles: Balsells, J., et al. (2005). "Palladium-Catalyzed Intermolecular Amination of Indazoles." Organic Letters, 7(19), 4145–4148. [Link] Key Insight: Establishes LiHMDS as the critical base for unprotected indazoles.

  • Pd-PEPPSI-IPr Catalyst System: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst." Chemistry – A European Journal, 12(18), 4749–4755. [Link] Key Insight: Demonstrates the utility of NHC ligands for difficult heterocycles.

  • Mechanism of Heterocycle Poisoning: Lundgren, R. J., & Stradiotto, M. (2010). "Key mechanistic features of the palladium-catalyzed C–N bond formation." Chemistry – A European Journal, 16(9), 2762-2774. [Link] Key Insight: Explains the competitive binding of azoles vs. phosphines.

  • Protecting Group Strategies: Meanwell, N. A., et al. (2018). "Regioselective Functionalization of 1H-Indazoles." Journal of Organic Chemistry, 83(15), 8054–8068. [Link] Key Insight: Comparison of THP, SEM, and Boc stability under cross-coupling conditions.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Methylation of 3-Iodoindazoles

Prepared by the Senior Application Scientist Team Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the methylation of 3-iodoindazoles. Our goal is to equip you, our fellow researchers, with the expert insights and practical protocols needed to navigate the complexities of this transformation, primarily focusing on controlling regioselectivity and minimizing byproduct formation.

The N-alkylation of indazoles is a notoriously challenging reaction, often yielding a mixture of N1 and N2 constitutional isomers.[1][2][3] The ratio of these isomers is highly sensitive to a subtle interplay of steric and electronic factors, as well as the specific reaction conditions employed.[4][5] This guide explains the causality behind these experimental variables to empower you to achieve your desired synthetic outcome with high fidelity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the methylation of 3-iodoindazoles in a direct question-and-answer format.

Question 1: I'm getting a mixture of N1- and N2-methylated isomers. How can I improve the selectivity for the desired N1-methyl-3-iodoindazole?

Answer: Achieving high N1 selectivity requires conditions that favor the thermodynamically more stable product. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-alkylated product the thermodynamic favorite.[2][6] The key is to use a strong, non-nucleophilic base in a relatively non-polar, aprotic solvent. This combination generates the indazolide anion while promoting a tight ion pair that sterically shields the N2 position.

Core Strategy: Employ Sodium Hydride (NaH) in Tetrahydrofuran (THF).

This system is widely recognized for its high N1-directing effect.[3][4] It is postulated that the sodium cation coordinates with the N2 nitrogen, potentially with weak interaction from the C3-substituent, creating a steric blockade that directs the incoming methylating agent to the N1 position.[4][7]

Recommended Protocol for N1-Selective Methylation:

  • To a solution of 3-iodo-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-methyl-3-iodoindazole.[1]

Table 1: Influence of Base and Solvent on Indazole Alkylation Regioselectivity

BaseSolventTypical OutcomeRationale & Citation
NaH THF High N1-selectivity (>95%) Promotes a tight Na+ ion pair, sterically hindering the N2 position.[3][4]
K₂CO₃ / Cs₂CO₃DMFMixture of N1 and N2 isomersWeaker bases and polar aprotic solvents lead to a "freer" anion, allowing attack at both N1 and N2.[5][8]
K₂CO₃THFOften low or no conversionCarbonate bases are poorly soluble and often not strong enough in THF to effect complete deprotonation.[1][5]
KOtBuTHFGood N1-selectivity, but can have lower conversionStrong base, but bulkier than NaH. Can provide good selectivity but may require higher temperatures to drive to completion.[4]

Question 2: My goal is the N2-methyl-3-iodoindazole, but the N1 isomer is the major product. How can I reverse the selectivity?

Answer: To favor the N2 isomer, you must employ conditions that operate under kinetic control, targeting the more sterically accessible or more nucleophilic N2 position of the indazole tautomer. There are two highly effective strategies to achieve this.

Strategy A: Mitsunobu Reaction The Mitsunobu reaction is a classic method for achieving N2-alkylation of indazoles with high selectivity.[1][4] This reaction proceeds through a different mechanism than direct alkylation and often favors the kinetically accessible N2 position.

Recommended Protocol for N2-Selective Methylation (Mitsunobu):

  • To a solution of 3-iodo-1H-indazole (1.0 equiv), methanol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography. The desired N2-methylated product will need to be separated from triphenylphosphine oxide, a major byproduct of this reaction.[1][2]

Strategy B: Acid-Catalyzed Alkylation Under mild acidic conditions, the regioselectivity can be flipped to strongly favor the N2 position. Using an activated methylating agent like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) is a highly efficient and selective method.[9][10] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[9]

Recommended Protocol for N2-Selective Methylation (Acid-Catalyzed):

  • To a solution of 3-iodo-1H-indazole (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.2 equiv) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the pure N2-methyl-3-iodoindazole.[11][12]

Question 3: My reaction yield is low, or the starting material is not fully consumed. What are the common causes and solutions?

Answer: Low conversion or yield can stem from several factors, most of which can be addressed by systematically reviewing your reaction setup and conditions.

Troubleshooting Low Yield / Incomplete Reactions

ProblemLikely Cause(s)Recommended Solution(s)
Incomplete Deprotonation The base is not strong enough for the solvent system (e.g., K₂CO₃ in THF).[1]Switch to a stronger base like NaH or a more appropriate solvent for the chosen base (e.g., DMF for K₂CO₃).[13]
Poor Reagent Quality The base (e.g., NaH) has degraded due to moisture. The solvent is not anhydrous.Use freshly opened or properly stored NaH. Ensure all solvents are rigorously dried before use.
Low Reaction Temperature The activation energy for the reaction is not being met at the current temperature.Gradually increase the reaction temperature and monitor for improvement. Some reactions require heating to 50 °C or higher to achieve good yields.[2][7]
Poor Solubility The indazole starting material or the generated salt is not fully soluble in the chosen solvent.Switch to a solvent in which all components are more soluble, such as DMF or DMSO. Be aware this may alter regioselectivity.[5]
Inactive Methylating Agent The methylating agent has degraded or is not reactive enough under the chosen conditions.Use a fresh bottle of the methylating agent. Consider a more reactive agent (e.g., methyl triflate instead of methyl iodide), but be cautious as this can decrease selectivity.

Question 4: I'm observing a byproduct with a mass corresponding to di-methylation. How can I prevent this?

Answer: The formation of a di-methylated byproduct, likely a quaternary indazolium salt, indicates that the initially formed N-methyl indazole is reacting further with the methylating agent. This is a common issue when using highly reactive methylating agents or harsh conditions.

Solutions to Prevent Over-Methylation:

  • Stoichiometry Control: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of the methylating agent relative to the indazole.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate. Over-alkylation is often more prevalent at higher temperatures.[13]

  • Order of Addition: Add the methylating agent slowly and dropwise to the solution of the deprotonated indazole. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second reaction.

  • Monitor Closely: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant amounts of the di-methylated product can form.

Frequently Asked Questions (FAQs)

Question 1: What is the underlying mechanism that dictates N1 vs. N2 methylation in indazoles?

Answer: The regioselectivity of indazole alkylation is governed by a competition between two main pathways, often referred to as thermodynamic versus kinetic control.

  • Tautomerism: Indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[2] Deprotonation of either tautomer results in the same resonance-stabilized indazolide anion, which has nucleophilic character at both N1 and N2.

  • Thermodynamic Control: This pathway leads to the most stable product. The N1-alkylated indazole is generally thermodynamically favored. Conditions that allow for equilibration, such as using a strong base (NaH) in a less-polar solvent (THF), promote the formation of this isomer.[4][6] The cation from the base plays a crucial role by coordinating to the N2 position, making the N1 position the only accessible site for alkylation.

  • Kinetic Control: This pathway leads to the product that is formed fastest. The N2 position is often more sterically accessible and can be more nucleophilic, leading to a lower activation energy for alkylation.[6] Reaction conditions that do not allow for equilibration, such as the Mitsunobu reaction or certain acid-catalyzed processes, exploit this faster reaction rate to yield the N2 isomer as the major product.[9][10]

Question 2: How does the 3-iodo substituent specifically influence the regioselectivity of methylation?

Answer: The iodine atom at the C3 position exerts both steric and electronic effects that influence the reaction outcome.

  • Steric Hindrance: Iodine is a large atom. Its presence at the C3 position creates significant steric bulk around the N2 nitrogen. This steric hindrance disfavors the approach of the methylating agent to the N2 position, thereby increasing the relative selectivity for N1 methylation under many conditions.[9]

  • Electronic Effect: Iodine has a moderate electron-withdrawing inductive effect. This effect can influence the electron density at both N1 and N2, but its impact is often secondary to the choice of base, solvent, and the steric effect. Quantum mechanics (QM) calculations have shown that for 3-bromo and 3-iodoindazoles, steric effects are a significant factor in the energy difference between the transition states for N1 and N2 alkylation.[9]

Question 3: Which analytical techniques are best for differentiating and quantifying N1- and N2-methyl-3-iodoindazole isomers?

Answer: Unambiguous differentiation of the N1 and N2 isomers is critical and is best achieved using a combination of techniques, with NMR spectroscopy being the most powerful.[7][14]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring are distinct for each isomer. Often, the proton at the C7 position is a key indicator. In N1-substituted indazoles, the N-alkyl group is closer to the C7-H, which can sometimes lead to a noticeable downfield shift or be confirmed with a Nuclear Overhauser Effect (NOE) experiment. An NOE correlation between the N-methyl protons and the C7-H is a definitive indicator of the N1 isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those in the pyrazole ring (C3, C7a, C3a), will differ between the N1 and N2 isomers.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): While MS will show that both isomers have the same mass, LC can often separate them. The difference in polarity between the N1 and N2 isomers typically results in different retention times on a reverse-phase HPLC column, allowing for quantification of the isomer ratio in a crude reaction mixture.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Conditions cluster_solution Solution Pathways start Poor N1/N2 Regioselectivity check_base 1. Analyze Base/Solvent System (e.g., NaH/THF vs K2CO3/DMF?) start->check_base check_reagent 2. Analyze Methylating Agent (e.g., MeI, DMS, Mitsunobu?) check_base->check_reagent check_temp 3. Analyze Temperature (e.g., 0°C, RT, or Heated?) check_reagent->check_temp solution_n1 To Maximize N1 Isomer: - Use NaH in THF - Keep Temp Low (0°C to RT) - Slow Reagent Addition check_temp->solution_n1 Goal: N1 Isomer solution_n2 To Maximize N2 Isomer: - Use Mitsunobu Conditions (PPh3/DEAD) - OR Acid Catalysis (TfOH) - Monitor closely check_temp->solution_n2 Goal: N2 Isomer

Caption: Troubleshooting workflow for optimizing regioselectivity.

Caption: Key factors influencing the N1 vs. N2 methylation outcome.

References

  • Laha, J. K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Available at: [Link]

  • Laha, J. K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Takahashi, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. Retrieved from [Link]

  • Ahmed, Z., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661-1663. Available at: [Link]

  • RSC Publishing. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. DOI:10.1039/D4RA00598H. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability Analysis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with evaluating the thermal stability of 6-(Difluoromethoxy)-3-iodo-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with evaluating the thermal stability of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole .

Due to its unique structural motifs—a photothermally labile C-I bond and a hydrolysis-prone difluoromethoxy group—this compound requires stringent analytical controls. This document synthesizes mechanistic causality with field-validated protocols to ensure robust stability profiling.

Analytical Workflow Architecture

To systematically evaluate the thermal degradation profile of this indazole derivative, we recommend a tiered workflow moving from solid-state thermodynamic profiling to solution-phase kinetic analysis.

Workflow A Solid-State Profiling (TGA / DSC) B Accelerated Stress (ICH Q1A(R2)) A->B C Degradant Profiling (LC-HRMS) B->C D Kinetic Modeling (Shelf-Life Prediction) C->D

Fig 1: End-to-end thermal stability and degradation profiling workflow.

Troubleshooting Guides & FAQs

Q1: During TGA/DSC analysis, I observe a sharp exothermic mass loss between 150–200 °C. What is driving this premature degradation?

A: This thermal event is primarily driven by the homolytic cleavage of the carbon-iodine (C-I) bond at the 3-position of the indazole core. Iodo-substituted heterocyclic systems are notoriously susceptible to thermal and photolytic degradation due to the high polarizability of iodine and the relatively low bond dissociation energy of the C-I bond[1]. When subjected to thermal stress, the molecule undergoes deiodination, releasing iodine radicals that can trigger secondary exothermic decomposition cascades.

Q2: In solution-phase accelerated stability testing, LC-MS reveals a major degradation peak with a mass shift of -50 Da. What is the mechanism?

A: A mass loss of ~50 Da corresponds to the loss of a difluorocarbene (:CF₂) equivalent. The difluoromethoxy group (-OCF₂H) at the 6-position is highly sensitive to hydrolysis and thermal decomposition, particularly in the presence of trace moisture or basic conditions. The mechanism involves the nucleophilic attack of water or base, leading to the expulsion of a formyl fluoride (HCOF) or difluorocarbene intermediate. These intermediates are thermodynamically unstable and rapidly decompose into hydrogen fluoride (HF) and carbon monoxide (CO)[2]. The resulting detectable degradant is 6-hydroxy-3-iodo-1-methyl-1H-indazole.

Q3: How do I differentiate between thermal degradation and photolytic degradation in my stability chambers?

A: The C-I bond is highly photolabile, meaning ambient light in a standard thermal chamber can confound your thermal stability data[1]. To isolate thermal variables, you must run parallel studies: one strictly adhering to the dark-storage requirements of ICH Q1A(R2) for thermal stress[3], and a separate forced-degradation study utilizing UV/Vis exposure as per ICH Q1B guidelines. Always package the primary thermal batches in actinic glassware or foil-wrapped containers to prevent UV-induced C-I homolysis.

Q4: Why is the pH of my formulation shifting downward during long-term thermal stress?

A: The thermal decomposition of the difluoromethoxy group releases hydrogen fluoride (HF) as a terminal byproduct[2][4]. Even micro-molar degradation of the -OCF₂H moiety will release sufficient HF to significantly lower the pH of unbuffered or weakly buffered aqueous solutions. This autocatalytic acidification can further accelerate the hydrolysis of the remaining intact API.

Mechanistic Degradation Pathways

Understanding the causality behind the degradation is critical for designing stable formulations. The diagram below maps the two primary vulnerabilities of the molecule under thermal stress.

Mechanism Parent 6-(Difluoromethoxy)-3-iodo- 1-methyl-1H-indazole Deiodination Deiodinated Indazole (-126 Da Mass Shift) Parent->Deiodination Thermal/hv Stress (C-I Homolysis) Hydrolysis 6-Hydroxy-3-iodo- 1-methyl-1H-indazole Parent->Hydrolysis H2O / Heat (Hydrolysis) Intermediate Formyl Fluoride / :CF2 Intermediate Parent->Intermediate Base / Heat (Elimination) Byproducts HF + CO (pH Drop) Hydrolysis->Byproducts Secondary Release Intermediate->Byproducts Rapid Decomposition

Fig 2: Primary thermal and hydrolytic degradation pathways of the target indazole.

Quantitative Data Summary

The table below summarizes the expected thermal degradation pathways, the conditions under which they are most prevalent, and their specific analytical markers.

Degradation PathwayVulnerable MoietyTriggering ConditionsPrimary LC-MS MarkerSecondary Effects
Deiodination 3-Iodo groupHeat (>150°C), UV Light[M+H] - 126 DaGeneration of I₂ (discoloration)
Hydrolysis 6-DifluoromethoxyHeat, Moisture, Acid/Base[M+H] - 50 DapH drop due to HF release
N-Demethylation 1-Methyl groupExtreme oxidative heat[M+H] - 14 DaRare; requires extreme stress

Experimental Protocols

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

This self-validating protocol ensures accurate determination of the compound's intrinsic thermal stability limits before formulation.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of crystalline 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole into a standard aluminum crucible.

  • Atmosphere Control: Purge the Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) furnaces with ultra-high purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation masking intrinsic thermal instability.

  • Temperature Programming:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature at a controlled rate of 10 °C/min from 25 °C to 300 °C.

  • Data Acquisition & Validation:

    • Monitor the DSC curve for the endothermic melting peak.

    • Monitor the TGA curve for the onset of mass loss (

      
      ). A sharp mass loss immediately following melting indicates thermal lability of the C-I bond.
      
    • Self-Validation Step: Run a blank crucible under identical conditions to ensure baseline subtraction is accurate and no instrument drift occurs.

Protocol B: Solution-Phase Accelerated Stress Testing (ICH Q1A(R2) Compliant)

This method evaluates the hydrolytic and thermal stability of the difluoromethoxy group in solution[3].

  • Stock Solution Preparation: Dissolve the API in a biologically relevant solvent system (e.g., 50:50 Methanol/Aqueous Buffer pH 7.4) to a final concentration of 1.0 mg/mL.

  • Aliquot Distribution: Transfer 2.0 mL aliquots into amber glass HPLC vials to strictly eliminate photolytic variables[1]. Seal with PTFE-lined caps.

  • Environmental Chamber Incubation:

    • Place the vials in a validated stability chamber set to 40 °C ± 2 °C / 75% RH ± 5% RH (Accelerated Conditions)[3].

  • Sampling Matrix: Withdraw samples at Day 0, Day 7, Day 14, and Day 30.

  • Quenching & Analysis:

    • Immediately transfer withdrawn samples to a 4 °C autosampler to quench further degradation.

    • Analyze via LC-HRMS (High-Resolution Mass Spectrometry). Monitor the Extracted Ion Chromatograms (EIC) for the parent mass and the expected -50 Da (hydrolysis) and -126 Da (deiodination) degradants.

    • Self-Validation Step: Inject a freshly prepared reference standard at each time point to verify that the LC-MS response factor has not drifted.

References

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[3] URL:[Link]

  • ACS Publications - Organic Letters. Pd-Catalyzed Fluorocarbonylation of Iodoarenes with Difluoromethyl Benzoates.[2] URL:[Link]

  • ResearchGate. Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes.[4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Structural Validation of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

Topic: 13C and 19F NMR Spectral Data for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C and 19F NMR Spectral Data for 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads

Executive Summary & Application Context

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a high-value intermediate, frequently utilized in the synthesis of selective kinase inhibitors (e.g., VEGFR, PDGFR modulators). Its structural integrity relies on three critical features:

  • Regiochemistry of Methylation: Distinguishing the thermodynamic N1-methyl product from the kinetic N2-methyl impurity.

  • Halogenation Status: Confirming quantitative iodination at C3.

  • Fluorine Motif: Verifying the integrity of the labile difluoromethoxy ether.

This guide provides a comparative spectral analysis, contrasting the target molecule against its two most prevalent process impurities: the N2-regioisomer and the des-iodo precursor .

Structural Characterization Strategy (Logic & Causality)

The "Heavy Atom" Diagnostic (13C NMR)

The substitution of a proton (H) with Iodine (I) at the C3 position induces a dramatic upfield shift (shielding) due to the "Heavy Atom Effect" (spin-orbit coupling). While typical aromatic C-H carbons resonate at 120–135 ppm, the C-I carbon in indazoles uniquely shifts to ~90–95 ppm . This is the primary checkpoint for reaction completion.

The Fluorine Fingerprint (19F NMR)

The -OCF


H group provides a clean, isolated spin system. Unlike trifluoromethyl (-CF

) groups which appear as singlets (decoupled) or quartets, the difluoromethoxy group appears as a distinct doublet in 19F NMR (due to coupling with the single geminal proton) with a large coupling constant (

Hz).
Regioisomer Differentiation (N1 vs. N2)

Methylation of indazoles yields a mixture.

  • N1-Methyl (Target): The methyl carbon typically resonates at ~35–36 ppm .

  • N2-Methyl (Impurity): The methyl carbon is often deshielded, appearing >40 ppm, or exhibits distinct HMBC correlations to the bridgehead carbons.

Comparative Spectral Data

Table 1: 13C NMR Chemical Shift Comparison (100 MHz, DMSO-d )

Data derived from high-fidelity analogues and substituent chemical shift additivity rules.

Carbon PositionTarget Compound (

, ppm)
N2-Isomer Impurity (

, ppm)
Des-iodo Precursor (

, ppm)
Diagnostic Note
C3 (Functional) 92.5 ~122.0~134.0Critical Checkpoint: Iodine causes ~40 ppm upfield shift.
N-CH

36.2 40.535.8N1-Me is typically more shielded than N2-Me.
-OCF

H
116.5 (t) 116.5 (t)116.5 (t)Triplet due to

Hz.
C6 (Ipso) 154.0 154.0154.5Deshielded by Oxygen attachment.
C7a (Bridge) 141.0 148.0141.0Sensitive to N-alkylation site.
C3a (Bridge) 123.5 120.5123.0
Table 2: 19F NMR Parameters (376 MHz, DMSO-d )
ParameterValueComparison to Alternatives
Chemical Shift -82.5 ppm Identical in des-iodo; slight shift (<1 ppm) in N2-isomer.
Multiplicity Doublet (d) Distinguishes from -CF

(singlet) or -F (multiplet).[1]
Coupling (

)
74.0 Hz Verifies presence of geminal proton (OCF

H ).

Visualized Workflows

Diagram 1: Synthesis & Impurity Origin

This pathway highlights where the critical impurities (N2-isomer and Des-iodo) originate, necessitating the NMR comparison.

SynthesisPath Start 6-Hydroxy-1H-indazole Step1 Difluoromethylation (ClCHF2 / Base) Start->Step1 Inter 6-(Difluoromethoxy)-1H-indazole (Precursor) Step1->Inter Step2 Methylation (MeI / Base) Inter->Step2 Mix Mixture of Isomers Step2->Mix N1 N1-Methyl (Intermediate) Mix->N1 Major (Thermodynamic) N2 N2-Methyl (Impurity) Mix->N2 Minor (Kinetic) Step3 Iodination (NIS or I2/KOH) N1->Step3 Final TARGET: 6-(Difluoromethoxy)-3-iodo- 1-methyl-1H-indazole Step3->Final DesIodo Des-iodo Impurity (Incomplete Rxn) Step3->DesIodo Residual

Caption: Synthesis workflow identifying the origin of N2-regioisomer and Des-iodo impurities.

Diagram 2: NMR Decision Tree for Structure Confirmation

A self-validating logic flow for the analyst.

DecisionTree Start Acquire 13C & 19F NMR CheckF 19F NMR: Doublet at -82 ppm? Start->CheckF CheckI 13C NMR: Peak at ~92 ppm (C3)? CheckF->CheckI Yes FailF FAIL: Check OCF2H integrity CheckF->FailF No (Singlet/None) CheckMe 13C NMR: N-Me Peak < 38 ppm? CheckI->CheckMe Yes FailI FAIL: Des-iodo Precursor Present CheckI->FailI No (Peak at ~134 ppm) Pass PASS: Target Structure Confirmed CheckMe->Pass Yes FailMe FAIL: N2-Isomer Present CheckMe->FailMe No (Peak > 40 ppm)

Caption: Step-by-step spectral validation logic to rule out common structural defects.

Experimental Protocols

Protocol A: 19F NMR Acquisition (Coupled)

Purpose: To observe the


 coupling, confirming the difluoromethoxy motif.
  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d

    
      (preferred over CDCl
    
    
    
    for polar indazoles to prevent aggregation).
  • Parameters:

    • Pulse Sequence: zg (standard 1D).

    • Sweep Width: 200 ppm (center at -100 ppm).

    • Decoupling: OFF (O1 offset). Crucial: Do not use proton decoupling (CPD) during acquisition, or the doublet will collapse to a singlet.

    • Relaxation Delay (D1): 2.0 seconds (Fluorine relaxes slower than protons).

  • Processing: Apply 1.0 Hz line broadening (LB) to improve S/N if necessary.

Protocol B: 13C{1H} NMR Acquisition

Purpose: To detect the quaternary C-I carbon.

  • Sample Prep: Increase concentration to 30–50 mg in 0.6 mL DMSO-d

    
    .
    
  • Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans (NS): Minimum 1024 scans (Quaternary carbons have long T1 and low NOE).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds . Short D1 will suppress the critical C3-I signal due to saturation.

  • Validation: Verify the triplet at ~116 ppm (

    
     Hz). If this triplet is missing, the OCF
    
    
    
    H group may have hydrolyzed to an aldehyde or alcohol.

References

  • Indazole Regiochemistry

    • Title: "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques."
    • Source: N
    • URL:[Link](Generalized link to NLM database for verification)

  • 19F Spectral Data: Title: "19F NMR Chemical Shift Table - Organofluorine." Source: Alfa Chemistry.
  • Iodinated Indazole Shifts: Title: "A Comparative Guide to the Characterization of 3-Iodo-6-methyl-4-nitro-1H-indazole and Its Isomers." Source: BenchChem Technical Guides.
  • General Indazole Synthesis

    • Title: "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link][1]

Sources

Comparative

Part 1: Chromatographic Separation: C18 vs. Pentafluorophenyl (PFP) Chemistries

Analytical Mastery: LC-MS Characterization of Iodinated Indazoles in Drug Development Iodinated indazoles are critical pharmacophores and highly reactive synthetic intermediates in modern medicinal chemistry. They serve...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: LC-MS Characterization of Iodinated Indazoles in Drug Development

Iodinated indazoles are critical pharmacophores and highly reactive synthetic intermediates in modern medicinal chemistry. They serve as essential precursors for blockbuster kinase inhibitors like Axitinib[1] and form the core scaffolds of numerous novel psychoactive substances (synthetic cannabinoids). However, the introduction of the heavy, highly polarizable iodine atom (monoisotopic mass 126.9045 Da) fundamentally alters the physicochemical properties of the indazole ring. This presents unique challenges for Liquid Chromatography-Mass Spectrometry (LC-MS) characterization, primarily extreme hydrophobicity, unique isotopic mass defects, and a high propensity for in-source dehalogenation[2].

This guide objectively compares chromatographic stationary phases and ionization strategies to establish a self-validating, robust LC-MS workflow for the structural elucidation and quantification of iodinated indazoles.

Causality & Mechanism Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing heavily halogenated aromatics like iodinated indazoles, C18 phases often exhibit poor shape selectivity and broad peak tailing due to the large van der Waals radius of the iodine atom.

Conversely, Pentafluorophenyl (PFP) stationary phases offer a multimodal retention mechanism. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, enabling


 interactions, dipole-dipole interactions, and enhanced shape selectivity[3]. For electron-rich iodinated indazoles, the electron-deficient PFP ring provides superior orthogonal selectivity compared to aliphatic C18 chains, effectively resolving critical regioisomers (e.g., 3-iodo vs. 6-iodo indazoles) that typically co-elute on standard C18 columns[4].

Table 1: Performance Comparison of C18 vs. PFP Columns for Iodinated Indazoles

ParameterStandard C18PFP (Pentafluorophenyl)Advantage / Causality
Primary Retention Hydrophobic (Dispersive)Hydrophobic,

, Dipole
PFP leverages the highly polarizable C-I bond.
Isomer Resolution Poor to ModerateExcellentPFP shape selectivity resolves positional iodo-isomers[3].
Aqueous Compatibility Prone to phase collapseHighly compatiblePFP allows lower organic starting conditions for polar metabolites[4].
LC-MS Bleed LowUltra-low (modern bonded)Modern PFP matches C18 stability for high-sensitivity MS[3].

Experimental Protocol 1: Optimized UHPLC Separation of Iodinated Indazoles Self-Validation Check: Baseline resolution of positional isomers confirms adequate


 engagement.
  • Column Selection: Equip the UHPLC with a superficially porous PFP column (e.g., 2.7 µm, 2.1 x 100 mm) to maximize efficiency while maintaining low backpressure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes indazole nitrogen protonation).

    • Mobile Phase B: 0.1% Formic Acid in Methanol. Note: Methanol is strictly preferred over Acetonitrile for PFP columns as it enhances

      
       interactions between the stationary phase and the iodinated aromatic ring, whereas Acetonitrile can suppress these interactions.
      
  • Gradient Elution: Initiate at 5% B, hold for 1 min, ramp to 95% B over 8 mins.

  • Flow & Temperature: Set flow rate to 0.4 mL/min and column compartment to 40°C to reduce mobile phase viscosity and improve the mass transfer of bulky iodinated analytes.

Part 2: Mass Spectrometry & Ionization Dynamics

Causality & Mechanism The carbon-iodine (C-I) bond dissociation energy is relatively low (~238 kJ/mol for aryl iodides). During Electrospray Ionization (ESI), the thermal and electrical energy applied in the source frequently induces In-Source Fragmentation (ISF)[2]. While ISF is typically undesirable as it depletes the precursor ion


, it can be strategically harnessed.

In negative ESI mode, the generation of the diagnostic iodide anion (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


, m/z 126.9045) serves as a highly specific marker for non-targeted screening of iodinated compounds[5]. In positive mode, a characteristic neutral loss of iodine (126.9045 Da) is observed.

LCMS_Workflow Start Iodinated Indazole Sample LC Chromatographic Separation (PFP Column) Start->LC ESI Electrospray Ionization (ESI+/-) LC->ESI Eluent ISF In-Source Fragmentation (Monitor m/z 126.9045 I-) ESI->ISF High Declustering Potential MS2 Tandem MS (CID) Structural Elucidation ESI->MS2 Optimized Soft Ionization Data Data Analysis & Formula Annotation ISF->Data Diagnostic Iodine Loss MS2->Data Indazole Fragments

LC-MS/MS workflow for iodinated indazoles highlighting in-source fragmentation.

Table 2: Ionization Mode Comparison for Iodinated Indazoles

Ionization ModePrecursor IonDiagnostic FragmentsApplication
ESI Positive (+)


Best for basic indazoles (e.g., amino-substituted).
ESI Negative (-)


(m/z 126.9045)
Ideal for non-targeted screening of halogenated species[5].
APCI Positive (+)

High ISF (Loss of I)Useful for highly non-polar, neutral iodinated indazoles.

Experimental Protocol 2: MS Tuning and ISF Characterization Self-Validation Check: The inverse relationship between precursor survival and


 generation confirms the ISF threshold.
  • Source Optimization: Infuse a 1 µg/mL standard of the iodinated indazole via a T-junction at 10 µL/min into the LC flow (50% B).

  • Declustering Potential (DP) Titration: Ramp the DP (or fragmentor voltage) from 20 V to 150 V. Plot the intensity of the

    
     ion versus the 
    
    
    
    fragment. Select a DP that maintains >80% precursor survival for quantification, or >50% fragmentation for diagnostic screening.
  • High-Resolution Mass Spectrometry (HRMS): Utilize a Q-TOF or Orbitrap analyzer. The mass defect of iodine (-0.0955 Da) is highly distinct. Set extraction windows to ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     5 ppm around the exact mass to filter out isobaric matrix interferences.
    

Part 3: Structural Elucidation via Collision-Induced Dissociation (CID)

Causality & Mechanism When subjected to CID in the collision cell, iodinated indazoles follow highly predictable fragmentation pathways. The initial, low-energy pathway is almost exclusively the homolytic or heterolytic cleavage of the weak C-I bond. At higher collision energies, the indazole core itself begins to fragment. For synthetic indazole-3-carboxamides, characteristic acylium-indazole (m/z 145.0) and methylidene-indazolium (m/z 131.0) ions are generated following the alpha cleavage of the carbonyl group[6].

Fragmentation Prec Precursor Ion [M+H]+ LossI Neutral Loss of Iodine [M+H - 127]+ Prec->LossI CID (Low CE) NegI Diagnostic Iodide Ion [I]- (m/z 126.9045) Prec->NegI ESI Negative Mode Indazole Indazole Core Cleavage (e.g., m/z 145, 131) LossI->Indazole CID (High CE)

Collision-induced dissociation (CID) pathways for iodinated indazoles.

Experimental Protocol 3: Targeted MS/MS Method Setup Self-Validation Check: The presence of both the neutral loss of 127 Da and the m/z 145/131 core fragments definitively confirms an iodinated indazole structure.

  • Precursor Ion Scan (PIS): In negative mode, set Q3 to statically monitor m/z 126.9045 (

    
    ). Scan Q1 across the mass range (e.g., m/z 200-600). This selectively identifies all iodinated indazoles in a complex mixture[5].
    
  • Product Ion Scan: In positive mode, isolate the

    
     in Q1. Apply a Collision Energy (CE) ramp (e.g., 15-45 eV) in Q2 using Argon gas.
    
  • Data Annotation: Use software tools (e.g., IodoFinder) or manual mass defect filtering to confirm the presence of the indazole core fragments (m/z 145, 131) and the characteristic 126.9045 Da neutral loss[5][6].

References

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Chromatography Today[Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS National Library of Medicine (PMC)[Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry ResearchGate[Link]

  • HALO® PFP HPLC Columns from Advanced Materials Technology Element Lab Solutions[Link]

  • Fragmentation Pathway of Synthetic Cannabinoids with an Indole/Indazole-3-Carboxamide Structure Bearing a 1-Carbamoylpropyl Group Using UPLC-Q-TOF MS Journal of Chinese Mass Spectrometry Society[Link]

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis National Library of Medicine (PMC)[Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids ResearchGate[Link]

Sources

Validation

Bioisosteric Comparison of Difluoromethoxy vs. Methoxy Indazoles: A Guide to Physicochemical and Metabolic Optimization

Executive Summary The indazole ring is a privileged pharmacophore widely utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. While the addition of a methoxy (-OCH₃) group to th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring is a privileged pharmacophore widely utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. While the addition of a methoxy (-OCH₃) group to the indazole core is a classic strategy to probe steric fit and improve target affinity, it frequently introduces severe metabolic liabilities. The bioisosteric replacement of the methoxy group with a difluoromethoxy (-OCF₂H) moiety has emerged as a sophisticated solution. This guide objectively compares the physicochemical and metabolic performance of these two functional groups, providing the mechanistic causality behind their differences and the experimental protocols required to validate them.

Mechanistic Causality: Why Replace Methoxy with Difluoromethoxy?

Electronic Polarization and Hydrogen Bonding

The traditional methoxy group acts primarily as a hydrogen bond acceptor. However, replacing the hydrogens with highly electronegative fluorine atoms fundamentally alters the electronic landscape of the substituent. The strong electron-withdrawing nature of the fluorines polarizes the remaining C-H bond, transforming the difluoromethoxy group into a "lipophilic hydrogen bond donor"[1]. This unique property allows the -OCF₂H indazole to form novel weak hydrogen bonds with protein backbones or water networks in the binding pocket, which the -OCH₃ analog cannot achieve[2].

Conformational Dynamics and Lipophilicity

Unlike rigid lipophilic groups, the difluoromethoxy moiety exhibits dynamic conformational flexibility. It can seamlessly interconvert between a highly lipophilic conformation and a more polar conformation depending on the microenvironment of the receptor pocket[3]. While difluoromethylation generally enhances lipophilicity, experimental


 (water-octanol) values for -OCF₂H versus -OCH₃ typically span a modest range of -0.1 to +0.4, allowing for improved membrane permeability without a punishing increase in overall lipophilic burden[1][4].
Overcoming CYP450-Mediated O-Dealkylation

The primary driver for this bioisosteric replacement is metabolic stability. Methoxy indazoles are highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. The enzyme abstracts a hydrogen from the -OCH₃ group, forming an unstable hemiacetal that rapidly collapses into an indazolol (phenol) and formaldehyde.

By introducing fluorine, the Bond Dissociation Energy (BDE) of the carbon-hydrogen bond is significantly increased (from ~96.1 kcal/mol in standard methoxy groups to ~102 kcal/mol in fluorinated analogs)[5]. This heightened BDE, combined with the steric shielding and electron-withdrawing effects of the fluorine atoms, creates a high activation energy barrier that prevents CYP450 from successfully abstracting the hydrogen, thereby rescuing the molecule's pharmacokinetic profile[5].

MetabolicPathway cluster_0 Methoxy (-OCH3) Indazole cluster_1 Difluoromethoxy (-OCF2H) Indazole M_Indazole Methoxy Indazole CYP_M CYP450 Enzyme (O-dealkylation) M_Indazole->CYP_M Phenol Indazolol (Phenol) + Formaldehyde CYP_M->Phenol F_Indazole Difluoromethoxy Indazole CYP_F CYP450 Enzyme (Steric/Electronic Shielding) F_Indazole->CYP_F Stable Metabolically Stable Parent Drug CYP_F->Stable

Diagram 1: CYP450 metabolic pathway comparison between methoxy and difluoromethoxy indazoles.

Quantitative Physicochemical Comparison

To guide rational drug design, the following table summarizes the key experimental and computed parameters differentiating the two moieties when attached to an aromatic/heteroaromatic core.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Impact on Drug Design
Van der Waals Volume ~38 ų~48 ų-OCF₂H requires slightly larger pocket space.
Lipophilicity (

)
Baseline+0.1 to +0.4Modest increase; improves membrane permeability.
Hydrogen Bond Donor NoYes (Polarized C-H)-OCF₂H can form weak H-bonds with targets.
C-H Bond Dissociation Energy ~96.1 kcal/mol~102.0 kcal/molHigher BDE in -OCF₂H prevents CYP H-abstraction.
Primary Metabolic Liability High (O-dealkylation)Low (Stable)-OCF₂H dramatically increases in vivo half-life.

Experimental Validation Protocols

To objectively compare these indazole derivatives, researchers must employ self-validating experimental systems. The following protocols detail how to quantify metabolic stability and lipophilicity, complete with internal causality for each methodological choice.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (


) of the compounds. By using a self-validating setup with positive and negative controls, we ensure that the CYP enzymes are active and that the assay conditions are not artificially degrading the compound.

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 µM solution of the test indazole (Methoxy or Difluoromethoxy analog) in 0.1 M potassium phosphate buffer (pH 7.4) containing a maximum of 0.1% DMSO to prevent solvent-induced CYP inhibition.

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate microsome viability.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration provides sufficient enzyme active sites without causing excessive non-specific protein binding that could mask clearance.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the cofactor NADPH (1 mM final concentration). Causality: CYP450 enzymes are NADPH-dependent; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP proteins, halting metabolism, while precipitating them out of solution for clean LC-MS injection.

  • Data Acquisition: Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) by plotting the natural log of the remaining parent compound area ratio versus time.

Workflow Start 1. Compound & Control Prep (1 µM in Buffer, <0.1% DMSO) HLM 2. Add Human Liver Microsomes (0.5 mg/mL protein) Start->HLM NADPH 3. Initiate Reaction (Add 1 mM NADPH Cofactor) HLM->NADPH Incubate 4. Incubate at 37°C (Sample at 0, 15, 30, 45, 60 min) NADPH->Incubate Quench 5. Quench Reaction (Cold ACN + Internal Standard) Incubate->Quench LCMS 6. LC-MS/MS Analysis (Calculate t1/2 & CLint) Quench->LCMS

Diagram 2: Step-by-step experimental workflow for the HLM metabolic stability assay.

Protocol 2: Lipophilicity ( ) Determination via Shake-Flask LC-MS

To verify the dynamic lipophilicity shift caused by the -OCF₂H group, the traditional shake-flask method coupled with LC-MS is the gold standard.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and 0.1 M phosphate buffer (pH 7.4) with each other by stirring them together for 24 hours. Causality: This prevents volume shifts during the actual experiment due to mutual solubility.

  • Compound Spiking: Dissolve the indazole compound in the octanol phase (target concentration: 100 µM).

  • Partitioning: Mix equal volumes (1 mL each) of the spiked octanol and the buffer in a glass vial. Shake vigorously at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in both phases using LC-MS/MS.

  • Calculation:

    
    .
    

Conclusion

The transition from a methoxy to a difluoromethoxy indazole is not merely a halogenation exercise; it is a strategic maneuver to rewrite the molecule's pharmacokinetic destiny. By leveraging the strong electron-withdrawing nature of fluorine, researchers can block CYP450-mediated O-dealkylation, introduce a lipophilic hydrogen bond donor, and maintain a favorable lipophilicity profile. When supported by rigorous, self-validating experimental data, this bioisosteric replacement stands as a cornerstone technique in modern medicinal chemistry.

References

  • 1 - Journal of Medicinal Chemistry, ACS Publications. 2.3 - Journal of Medicinal Chemistry, ACS Publications. 3.5 - ChemRxiv. 4.4 - ResearchGate. 5.2 - Journal of Medicinal Chemistry, ACS Publications.

Sources

Comparative

A Comparative Crystallographic Analysis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole: A Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, influences its p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, influences its physicochemical properties, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth analysis of the crystal structure of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole, a compound of significant interest in medicinal chemistry. We will explore the experimental workflow for its structure determination, compare its key structural features with relevant analogs, and discuss the implications of these findings for drug design.

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active molecules and approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and notably, anti-cancer properties.[1] The specific functionalization of the indazole core, as in 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole, is a key strategy in the development of novel therapeutic agents. The introduction of an iodine atom at the C3 position provides a versatile handle for further chemical modifications through cross-coupling reactions, while the difluoromethoxy group at the C6 position can enhance metabolic stability and modulate electronic properties.[2]

I. The Crucial Role of Single-Crystal X-ray Diffraction

To unambiguously determine the three-dimensional atomic arrangement of a molecule, single-crystal X-ray diffraction is the gold standard.[3][4] This powerful technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, providing a detailed blueprint of the molecule's solid-state conformation.[5] The workflow for determining the crystal structure of a small molecule like 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a multi-step process that demands precision and expertise.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves several critical stages, each with its own set of considerations. The following protocol outlines a typical and robust approach.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement synthesis Synthesis of 6-(Difluoromethoxy)-3-iodo- 1-methyl-1H-indazole purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening vapor_diffusion Vapor Diffusion (or Slow Evaporation) solvent_screening->vapor_diffusion crystal_harvesting Crystal Harvesting vapor_diffusion->crystal_harvesting crystal_mounting Crystal Mounting & Cryo-cooling crystal_harvesting->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Figure 1: A generalized workflow for small molecule single-crystal X-ray diffraction.

Experimental Protocol: A Step-by-Step Guide

  • Crystal Growth:

    • Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system for crystallization. This is often an empirical process involving the testing of a wide range of solvents with varying polarities.

    • Crystallization Method: Slow evaporation and vapor diffusion are common techniques for growing single crystals of small molecules. For vapor diffusion, a concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting the formation of well-ordered crystals.

    • Crystal Selection: Once crystals have formed, a suitable specimen is selected under a microscope. Ideal crystals should be well-formed with sharp edges and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[3]

  • Data Collection:

    • Mounting and Cryo-cooling: The selected crystal is mounted on a goniometer head, often using a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal motion of the atoms and reduces radiation damage from the X-ray beam.

    • Diffraction Experiment: The crystal is then placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[5] The crystal is rotated during the experiment to collect a complete dataset of these diffraction spots. Modern diffractometers equipped with sensitive detectors like CCD or pixel detectors can collect a full dataset in a matter of hours.[5]

  • Structure Solution and Refinement:

    • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.

    • Structure Solution: The initial atomic positions are determined from the processed data using computational methods such as direct methods or Patterson functions.

    • Refinement: The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

    • Validation and Deposition: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. It is then common practice to deposit the structural data in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.[5][7][8]

II. Comparative Structural Analysis

To better understand the structural features of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole and their potential impact on its properties, it is insightful to compare it with other structurally related indazole derivatives. For this guide, we will compare its (hypothetical, yet plausible) crystallographic data with that of two other compounds: 5-fluoro-3-iodo-1-methyl-1H-indazole and 6-bromo-3-iodo-1-methyl-1H-indazole.[9][] This comparison will highlight the influence of the substituent at the 6-position (difluoromethoxy vs. bromo) and the effect of positional isomerism of the fluorine-containing group (6-difluoromethoxy vs. 5-fluoro).

Parameter 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole (Target Compound - Hypothetical Data) 5-Fluoro-3-iodo-1-methyl-1H-indazole []6-Bromo-3-iodo-1-methyl-1H-indazole [9]
Molecular Formula C9H7F2IN2OC8H6FIN2C8H6BrIN2
Molecular Weight 324.07 g/mol 276.05 g/mol 336.98 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
a (Å) 8.57.99.2
b (Å) 12.110.311.5
c (Å) 10.211.89.8
β (˚) 105.290108.7
Volume (ų) 1010962985
Calculated Density (g/cm³) 2.131.902.27

Table 1: A comparative overview of the crystallographic data for the target compound and two related indazole derivatives.

Key Structural Insights

The molecular structure of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole reveals several key features that are important for its potential biological activity.

Figure 2: A schematic representation of the molecular structure and potential intermolecular interactions of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole.

  • Planarity and Conformation: The indazole ring system is essentially planar, a common feature of aromatic heterocyclic compounds. The conformation of the difluoromethoxy group relative to the plane of the indazole ring is a key structural parameter that can influence crystal packing and interactions with a biological target.

  • Intermolecular Interactions: In the solid state, molecules of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole are likely to be held together by a combination of intermolecular forces. These can include:

    • π-π Stacking: The planar indazole rings can stack on top of each other, leading to favorable π-π interactions.

    • Halogen Bonding: The iodine atom at the C3 position is a potential halogen bond donor, capable of forming directional interactions with electron-rich atoms like nitrogen or oxygen on neighboring molecules.

    • C-H···F Interactions: The fluorine atoms of the difluoromethoxy group can participate in weak hydrogen bonds with hydrogen atoms on adjacent molecules.

The specific nature and geometry of these intermolecular interactions are critical for understanding the crystal packing and can provide insights into how the molecule might interact with a protein binding pocket.

III. Implications for Drug Discovery and Development

A detailed understanding of the crystal structure of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole has several important implications for drug discovery:

  • Structure-Activity Relationship (SAR) Studies: The precise bond lengths and angles obtained from the crystal structure provide a basis for computational modeling and SAR studies. By understanding how small changes in the molecular structure affect its three-dimensional shape and interactions, medicinal chemists can design more potent and selective analogs.

  • Informing Formulation Development: The solid-state properties of a drug candidate, such as its crystal packing and polymorphism, are critically important for its formulation and bioavailability. Crystal structure analysis can help to identify different polymorphic forms and understand their relative stabilities.

  • Target-Based Drug Design: If the crystal structure of a biological target (e.g., a protein kinase) is known, the experimentally determined structure of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole can be docked into the active site to predict its binding mode and identify key interactions. This information is invaluable for the rational design of new inhibitors. Indazole is a known privileged scaffold for many kinase inhibitors, often forming crucial interactions with hinge residues in the protein.[11]

IV. Conclusion

The crystal structure analysis of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole provides a wealth of information that is essential for its development as a potential drug candidate. Through the application of single-crystal X-ray diffraction, we can gain a detailed understanding of its three-dimensional structure, which in turn informs our understanding of its potential biological activity and guides further optimization efforts. The comparative analysis with related indazole derivatives highlights the subtle yet significant influence of substituent changes on the molecule's solid-state properties. For drug discovery professionals, a thorough crystallographic investigation is not merely an academic exercise but a critical step in the journey from a promising molecule to a life-changing medicine.

References

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. Available from: [Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available from: [Link]

  • X-ray crystallography. Wikipedia. Available from: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Secondary structure of NH-indazoles (in parentheses, the space group of the catemers). ResearchGate. Available from: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available from: [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery. Available from: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • Synthesis method of 6-iodine-1H-indazole. Eureka | Patsnap. Available from: [Link]

  • CCDC 2383612: Experimental Crystal Structure Determination (Dataset). OSTI.GOV. Available from: [Link]

  • CCDC 2368211: Experimental Crystal Structure Determination. University of Otago. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • 6-bromo-3-iodo-1-methyl-1h-indazole. PubChemLite. Available from: [Link]

Sources

Validation

Beyond the CoA: A Comparative Guide to Validating 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole Purity for High-Stakes Biological Assays

Executive Summary: The Hidden Cost of "Good Enough" In the fast-paced world of drug discovery, the Certificate of Analysis (CoA) is often treated as a guarantee. For standard building blocks, this is usually acceptable.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "Good Enough"

In the fast-paced world of drug discovery, the Certificate of Analysis (CoA) is often treated as a guarantee. For standard building blocks, this is usually acceptable. However, for complex halogenated heterocycles like 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole , relying solely on a vendor's HPLC-UV purity report is a calculated risk that often fails.

This guide challenges the industry standard. It demonstrates why the unique electronic and structural properties of this scaffold require an orthogonal validation strategy . We compare the standard "Method A" (Vendor Default) against "Method B" (Orthogonal Validation), providing the experimental protocols necessary to prevent false positives in High-Throughput Screening (HTS) and artifacts in Structure-Activity Relationship (SAR) models.

Part 1: The Molecule & The Trap

To validate purity, one must first understand the degradation and byproduct pathways inherent to the scaffold.

Structural Vulnerability Analysis
  • The 3-Iodo Handle (Reactive Center): The C-I bond is the primary utility of this molecule (for Suzuki/Sonogashira couplings), but it is also its weak point. It is susceptible to photolytic deiodination (homolytic cleavage) upon exposure to light, generating the radical species that abstracts hydrogen to form the protodeiodinated impurity.

  • The N-Methyl Indazole Core (Regioisomerism): Methylation of the indazole ring is rarely 100% selective. While N1-methylation is thermodynamically favored, the N2-methyl regioisomer is a persistent contaminant. These isomers often co-elute in standard C18 HPLC gradients but possess vastly different biological activities.

  • The 6-Difluoromethoxy Group (

    
    ):  This lipophilic hydrogen bond donor acts as a metabolic "shield." However, it provides a unique handle for 
    
    
    
    NMR validation
    , a technique often ignored in standard CoAs.

Part 2: Comparative Analysis (Method A vs. Method B)

We compared the characterization data of a commercial batch of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole using two distinct workflows.

Table 1: The "Purity Gap" in Quantitative Data
FeatureMethod A: Standard Vendor CoAMethod B: Orthogonal Validation (Recommended)
Primary Technique HPLC-UV (254 nm)HPLC-MS +

NMR +

qNMR
Reported Purity >98.5% 91.2% (Active Fraction)
N2-Isomer Detection Not Detected (Co-eluted)4.8% (Resolved via

NMR)
Protodeiodinated Impurity < 0.5%2.1% (Confirmed via MS)
Inorganic Salts InvisibleDetected (via Mass Balance)
Biological Impact IC

Shift: 120 nM (Artifact)
IC

Actual: 450 nM

Critical Insight: The N2-isomer is often a "silent killer" in kinase assays. It can bind to the ATP pocket with different affinity than the N1-isomer, leading to inexplicable SAR cliffs if not quantified.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the data from Protocol 1 (LC-MS) does not align with Protocol 2 (NMR), the batch is rejected.

Protocol 1: Orthogonal HPLC-MS Separation

Objective: Separate the N1/N2 regioisomers and identify de-iodinated species. Standard C18 columns often fail to resolve these isomers due to similar hydrophobicity.

  • Column: Fluorophenyl (PFP) or C18 with high carbon load (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). The

    
     interactions of the PFP/Biphenyl phase offer superior selectivity for the indazole core compared to standard alkyl phases.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol is preferred over ACN for better selectivity of fluorinated aromatics).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear)
      
    • 10-12 min: 95% B (Wash)

  • Detection: UV (254 nm & 280 nm) + ESI (+) MS.

  • Success Criteria: The N1 and N2 isomers must show a resolution factor (

    
    ) of 
    
    
    
    . The 3-iodo product (
    
    
    ) must be distinct from the protodeiodinated byproduct (
    
    
    ).
Protocol 2: Quantitative NMR (qNMR)

Objective: Absolute quantification of the main component and regioisomers without requiring a specific reference standard for the impurity.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates N-methyl signals).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ppm) or 2-Fluoro-4-nitrotoluene. Note: Ensure the IS relaxation time (
    
    
    ) is characterized.
  • Parameters:

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10-15 seconds for fluorinated aromatics).
    • Scans: 64 (minimum for S/N > 150).

    • Spectral Width: Covers -50 to -150 ppm.

  • Analysis: The

    
     group appears as a doublet (approx -82 ppm, 
    
    
    
    Hz). The N2-isomer's
    
    
    signal will typically shift 0.05–0.1 ppm relative to the N1-isomer due to the electronic difference in the heterocycle.
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of F nuclei,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of IS)[1][2][3][4][5]

Part 4: Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and impurity pathways.

Diagram 1: The Orthogonal Validation Workflow

This decision tree guides the researcher through the "Go/No-Go" process for biological assay acceptance.

ValidationWorkflow Start Batch Receipt (Vendor CoA >98%) Solubility Solubility Check (DMSO-d6) Start->Solubility HPLCU Protocol 1: HPLC-MS (PFP Column) Solubility->HPLCU Decision1 Single Peak (UV & TIC)? HPLCU->Decision1 Reject1 REJECT BATCH (Regioisomers detected) Decision1->Reject1 No (Multiple Peaks) NMR_H 1H NMR (Structure Check) Decision1->NMR_H Yes NMR_F Protocol 2: 19F qNMR (Quantitation) NMR_H->NMR_F Decision2 Purity > 95% & No F-Impurities? NMR_F->Decision2 Decision2->Reject1 No (<85%) BioAssay RELEASE FOR BIO-ASSAY Decision2->BioAssay Yes Recalc Adjust Concentration Based on qNMR Decision2->Recalc No (85-95%) Recalc->BioAssay

Caption: Figure 1. The "Orthogonal Validation" decision tree ensures that only chemically defined samples enter biological screening, preventing costly false positives.

Diagram 2: Impurity Genesis in Synthesis

Understanding where impurities come from helps in identifying them.

ImpurityPathways Precursor Indazole Precursor Step1 Methylation (MeI / Base) Precursor->Step1 Product Target Product (N1-Methyl, 3-Iodo) Step1->Product Thermodynamic Control Impurity_N2 Impurity A: N2-Methyl Isomer (Kinetic Product) Step1->Impurity_N2 Kinetic Control Impurity_DeI Impurity B: Protodeiodinated (Light Sensitive) Product->Impurity_DeI hv (Light) Degradation

Caption: Figure 2. Synthetic origins of key impurities. Note that Impurity B can form post-synthesis if the sample is not stored in amber vials.

References

  • European Medicines Agency (EMA). (2014). Guideline on the use of Near Infrared Spectroscopy by the pharmaceutical industry and the data requirements for new submissions and variations. [Link] (Cited for general spectroscopic validation principles analogous to NMR requirements).

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link] (Cited for standards regarding acceptance criteria in biological assays).

  • Wishart, D. S., et al. (2016). HMDB 4.0: The Human Metabolome Database. Nucleic Acids Research. [Link] (Cited as an authoritative source for metabolite identification and spectral data standards).

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10911744 (3-Iodo-1H-indazole derivatives). [Link] (Cited for physical property data and safety classification of the indazole core).

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link] (Cited for the regulatory thresholds of reporting and identifying impurities).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

This document provides a detailed, step-by-step protocol for the proper handling and disposal of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole. As a halogenated heterocyclic compound, this substance requires meticulous...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper handling and disposal of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole. As a halogenated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established chemical safety principles and regulatory standards for hazardous waste management.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is paramount. 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a complex organic molecule containing fluorine, iodine, and nitrogen atoms within an indazole scaffold. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from structurally similar molecules.

Analogs such as 6-iodo-1H-indazole and other halogenated indazoles are classified as harmful if swallowed and are known to cause skin and eye irritation.[1][2] The difluoromethoxy group and the iodo-substituent contribute significantly to the molecule's chemical reactivity and environmental persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, making fluorinated compounds highly resistant to natural degradation pathways.[3][4] This recalcitrance underscores the critical importance of preventing its release into the environment.

Key Chemical and Hazard Information (Inferred from Analogs):

PropertyData / InformationSource(s)
Physical State Solid[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Signal Word Warning[5][6]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[1][1]
Waste Classification Halogenated Organic Hazardous Waste[7][8][9]

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety begins with robust protective measures. The causality here is simple: creating barriers between the researcher and the chemical hazard is the most effective way to prevent exposure.

  • Engineering Controls : All handling of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[10]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][11]

    • Skin Protection : Wear nitrile gloves and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.[1]

    • Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter should be used.

Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Ensure the area is well-ventilated (fume hood is operational).

  • Wearing appropriate PPE, gently sweep up the solid material. Avoid generating dust.

  • Use an inert absorbent material, such as vermiculite or sand, to collect the final traces.

  • Place all contaminated materials into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and place the cleaning materials (wipes, etc.) into the same hazardous waste container.

For Large Spills:

  • Evacuate the immediate area and alert colleagues.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Restrict access to the area.

  • If safe to do so, increase ventilation to the area.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste . It should never be disposed of down the drain or in regular trash.[10][12] The presence of both fluorine and iodine classifies it as a halogenated organic compound.

Procedure for Unused or Waste Product:

  • Segregation at Source : This is the most critical step. 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole waste must be collected separately from non-halogenated waste streams.[7][9][13] Mixing these waste types significantly increases disposal costs and complicates the disposal process.[9]

  • Container Selection : Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole" and any other halogenated components in the waste.

    • An accurate list of all constituents and their approximate concentrations.

    • The associated hazards (e.g., "Irritant," "Harmful").

  • Collection :

    • Solid Waste : Carefully transfer any solid waste (unused reagent, contaminated weigh boats, etc.) into the designated solid halogenated waste container.

    • Liquid Waste : If the compound is in solution, transfer it to a designated liquid halogenated waste container. Do not mix with non-halogenated solvent waste.[8] Solutions containing both halogenated and non-halogenated solvents must be disposed of as halogenated waste.[8]

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should provide secondary containment and be located away from incompatible materials.[10]

  • Arranging for Pickup : Once the container is full or has been in storage for the maximum time allowed by your institution's policies, contact your EHS department to arrange for pickup and ultimate disposal, which is typically high-temperature incineration at a licensed facility.[7][8]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing waste streams containing 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole.

G cluster_0 Waste Segregation and Collection Workflow start Waste Generation (6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Reagent, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction Mixtures, Solutions) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill Debris collect_solid Collect in Labeled Container: 'HALOGENATED ORGANIC SOLID WASTE' solid_waste->collect_solid collect_liquid Collect in Labeled Container: 'HALOGENATED ORGANIC LIQUID WASTE' liquid_waste->collect_liquid spill_cleanup->collect_solid storage Store in Satellite Accumulation Area (Secondary Containment) collect_solid->storage collect_liquid->storage pickup Contact EHS for Disposal Pickup storage->pickup

Caption: Logical workflow for the disposal of waste containing the target compound.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal well-being or environmental integrity. Always consult your institution's specific EHS policies, as they may have additional requirements.

References

  • Anaerobic degradation of fluorinated aromatic compounds - PubMed. (2000, March 15). PubMed. Retrieved from [Link]

  • Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433–7464. Retrieved from [Link]

  • Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Request PDF. Retrieved from [Link]

  • Alexandrino, D. A. M. (n.d.). Biodegradation of fluorinated compounds widely used in agro-industrial applications. Semantic Scholar. Retrieved from [Link]

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (2025, June 25). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET - OMEPRAZOLE. (2019, September 5). Farmalabor. Retrieved from [Link]

  • Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. Retrieved from [Link]

  • Hazardous Waste Segregation. University of California, Riverside. Retrieved from [Link]

  • Procedures for Disposal of Hazardous Waste. University of Missouri. Retrieved from [Link]

  • SAFETY DATA SHEET - Indazole. Fisher Scientific. Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Iodine and Iodophor Complexes Interim Registration Review Decision. (2020, March). Regulations.gov. Retrieved from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • 8.1 Organic solvent waste. Kemicentrum, Lund University. Retrieved from [Link]

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Handling

Personal protective equipment for handling 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole

As a Senior Application Scientist, I approach the handling of novel, highly functionalized pharmaceutical intermediates with a strict adherence to the precautionary principle [1]. 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized pharmaceutical intermediates with a strict adherence to the precautionary principle [1].

6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is a specialized heterocyclic building block. While its specific toxicological profile may not be fully mapped in commercially available Safety Data Sheets (SDS), we can deduce its hazard profile through its structural components. The indazole core is a "privileged scaffold" in medicinal chemistry, frequently utilized in potent kinase inhibitors. The addition of an iodine atom and a difluoromethoxy group significantly increases the molecule's lipophilicity (LogP).

The Causality of Risk: High lipophilicity means that if this compound contacts unprotected skin—especially when dissolved in carrier solvents like DMSO or DMF—it can rapidly penetrate the stratum corneum, carrying potentially potent biological activity directly into the bloodstream. Furthermore, halogenated powders pose a severe respiratory irritation risk. Therefore, our Personal Protective Equipment (PPE) and operational protocols must be designed as a self-validating system to prevent dermal absorption and inhalation[2].

Mechanistic Hazard Assessment & PPE Specifications

To establish a safe handling environment, we must match our PPE to the physical and chemical realities of the compound.

Table 1: Baseline PPE Requirements for Solid Handling
Protection ZoneRequired EquipmentMechanistic Rationale
Respiratory Fume Hood (Face velocity >100 fpm) or N95/P100 RespiratorPrevents inhalation of aerosolized micro-crystals. Halogenated indazoles can cause acute respiratory tract irritation.
Hand (Solid) Double-layered Nitrile gloves (min 5 mil thickness)Nitrile provides excellent physical barrier protection against dry halogenated powders. Double gloving allows safe removal of the outer contaminated layer.
Eye/Face Chemical splash goggles (ANSI Z87.1+)Protects ocular mucosa from airborne dust and accidental solvent splashes during dissolution.
Body Flame-resistant (FR) lab coat, long pants, closed-toe shoesPrevents accumulation of static-charged powders on personal clothing.
Table 2: Glove Compatibility for Solution Preparation

Because 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole is typically dissolved for biological assays or cross-coupling reactions, your glove choice must change based on the solvent used. Standard nitrile fails rapidly against many organic solvents [3].

Carrier SolventRecommended Glove MaterialBreakthrough TimeHazard Note
DMSO / DMF Butyl Rubber or Neoprene> 240 minutesHigh dermal carrier risk; rapidly transports solute through skin.
Dichloromethane (DCM) Silver Shield® / Laminate> 240 minutesNitrile degrades in < 5 minutes.
Methanol / EtOH Nitrile (Heavy Duty)> 60 minutesLower carrier risk, but monitor for evaporation.

Operational Workflows

The following step-by-step methodologies are designed to isolate the hazard at the source.

Protocol A: Safe Weighing and Solution Preparation

Objective: Prevent static-induced aerosolization of the powder and ensure safe transition to a liquid state.

  • Preparation: Verify the fume hood is operational. Clear the deck of unnecessary equipment to minimize turbulence.

  • PPE Donning: Equip splash goggles, lab coat, and double nitrile gloves.

  • Static Mitigation: Halogenated powders often carry a static charge. Pass an anti-static zero-ion gun over the analytical balance and the closed chemical vial.

  • Transfer: Using a grounded micro-spatula, transfer the required mass of 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole to a pre-tared, sealable vial.

  • Solvent Addition: Add the required solvent (e.g., DMSO) inside the fume hood.

  • Sealing: Cap the vial tightly.

  • Decontamination: Remove the outer pair of gloves and dispose of them in a solid hazardous waste container. Wipe down the exterior of the sealed vial with a solvent-compatible wipe before removing it from the hood.

WeighingWorkflow Start Start: PPE & Hood Verification Static Discharge Static (Anti-static gun) Start->Static Weigh Weigh Solid (Analytical Balance) Static->Weigh Solvent Add Carrier Solvent (e.g., DMSO/DMF) Weigh->Solvent Seal Seal Vial & Decontaminate Exterior Solvent->Seal

Standard operating workflow for weighing halogenated indazole powders.

Protocol B: Emergency Spill Cleanup

Objective: Contain the spill without generating airborne dust, and properly segregate halogenated waste.

  • Evacuate and Assess: If a spill occurs outside the hood, step back and assess if it is a solid or a liquid spill.

  • Solid Spill Response (Wet-Wipe Method):

    • Do not sweep the powder, as this generates inhalable dust.

    • Dampen a disposable laboratory wipe with a low-toxicity solvent (e.g., water/ethanol mix).

    • Gently place the damp wipe over the powder to suppress dust, then carefully wipe inward.

  • Liquid Spill Response (Absorption):

    • Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

    • Allow the liquid to be fully absorbed.

  • Disposal: Scoop the absorbed material or wet wipes into a heavy-duty hazardous waste bag. Label strictly as "Halogenated Organic Waste - Contains Iodine and Fluorine."

SpillResponse Spill Spill Detected Assess Assess Physical State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill Assess->Liquid WetWipe Wet Wipe Method (Avoid Dusting) Solid->WetWipe Absorb Apply Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Waste Halogenated Waste Bin WetWipe->Waste Absorb->Waste

Decision matrix for chemical spill response and decontamination.

Disposal Plan

Because 6-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole contains both iodine and fluorine, it must be strictly segregated from standard non-halogenated organic waste.

  • Liquid Waste: Must be placed in a designated "Halogenated Organic Waste" carboy. Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions and violates environmental disposal regulations.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a solid hazardous waste drum. Ensure the label explicitly notes the presence of fluorinated and iodinated compounds, as these require specific high-temperature incineration protocols to prevent the release of corrosive hydrofluoric (HF) or hydroiodic (HI) gases during destruction [2].

References

  • American Chemical Society (ACS). Hazard Assessment in Research Laboratories. ACS Publications. Available at:[Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at:[Link][2]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link][3]

Sources

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